SC-53116
描述
Structure
3D Structure
属性
IUPAC Name |
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYSOZKZPOVDSB-HZMBPMFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931023 | |
| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141196-99-8 | |
| Record name | SC 53116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141196998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SC-53116 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Role of Thy-1 (CD90) in Stem Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that has long been utilized as a surface marker for the identification and isolation of various stem cell populations, including hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs).[1][2] However, emerging evidence reveals that Thy-1 is not merely a passive marker but an active participant in a multitude of cellular processes critical to stem cell function. This technical guide provides an in-depth exploration of the functional roles of Thy-1 in stem cells, detailing its involvement in cell adhesion, migration, proliferation, differentiation, and the intricate signaling pathways that govern these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of regenerative medicine and stem cell biology.
Thy-1 (CD90) as a Definitive and Functional Stem Cell Marker
Thy-1 is a key component of the minimal criteria established by the International Society for Cellular Therapy (ISCT) for defining human MSCs, alongside CD73 and CD105.[3] Its expression is a critical indicator of a true MSC phenotype, and its presence is often correlated with the regenerative potential of these cells.[3][4] In hematopoietic stem cells, Thy-1 is considered a major marker of pluripotency in conjunction with CD34.[1]
Quantitative Expression of Thy-1 in Stem Cell Populations
The expression levels of Thy-1 can vary between different stem cell types and even within subpopulations of the same lineage. These quantitative differences can have functional implications for the behavior of the cells.
| Stem Cell Type | Source | Percentage of Thy-1 (CD90) Positive Cells | Reference(s) |
| Hematopoietic Stem Cells (HSCs) | Fetal Liver, Cord Blood, Bone Marrow | 1-4% of total mononuclear cells; ~25% of CD34+ cells | [5][6] |
| Mesenchymal Stem Cells (MSCs) | Bone Marrow | >95% | [7] |
| Mesenchymal Stem Cells (MSCs) | Adipose Tissue (Passage 1) | ~66% (CD29+/CD90+) | [8] |
| Mesenchymal Stem Cells (MSCs) | Bone Marrow (Passage 1) | ~78% (CD29+/CD90+) | [8] |
| Adipose-derived Stem Cells (ASCs) | White Adipose Tissue | Mean >80% | [9] |
| Gingival Mesenchymal Stem Cells (GMSCs) | Gingiva | Not specified, but knockdown studies suggest high expression. | [10] |
Table 1: Quantitative expression of Thy-1 (CD90) in various stem cell populations.
The Functional Significance of Thy-1 in Stem Cell Processes
Beyond its role as a surface marker, Thy-1 actively modulates key cellular functions that are integral to the therapeutic efficacy of stem cells.
Cell Adhesion and Migration
Thy-1 plays a pivotal role in the adhesion of stem cells to the extracellular matrix (ECM) and other cells, a process crucial for their homing to sites of injury and their integration into tissues.[3][11] It mediates these interactions by binding to various molecules, including integrins (such as αvβ3) and syndecan-4, in both cis (on the same cell) and trans (on opposing cells) manners.[12][13] This interaction with integrins can trigger downstream signaling cascades that regulate cytoskeletal organization and the formation of focal adhesions, thereby influencing cell motility.[11] CD90-positive stem cells have demonstrated superior abilities to adhere to tissues and migrate to damaged sites.[3][4]
Proliferation
The role of Thy-1 in stem cell proliferation is context-dependent. In some studies, Thy-1 expression has been linked to a quiescent state in hematopoietic stem cells, where Thy-1 negative cells remained dormant while Thy-1 positive cells entered the cell cycle upon stimulation.[3] In contrast, in certain cancer stem cell populations, the presence of CD90 is associated with increased proliferation.[14]
Differentiation
Thy-1 is a critical regulator of stem cell fate decisions, particularly in MSCs, where it influences the delicate balance between osteogenic (bone) and adipogenic (fat) differentiation. The expression of Thy-1 has been shown to promote osteogenesis while inhibiting adipogenesis.[15][16] Conversely, a reduction in Thy-1 expression has been demonstrated to enhance both osteogenic and adipogenic differentiation of MSCs in vitro, suggesting that Thy-1 may act as a gatekeeper in the commitment to differentiation pathways.[9][10]
| Stem Cell Type | Modulation of Thy-1 | Effect on Osteogenesis | Effect on Adipogenesis | Reference(s) |
| Mesenchymal Stem Cells (MSCs) | Knockdown of Thy-1 | Enhanced | Enhanced | [9] |
| Gingival Mesenchymal Stem Cells (GMSCs) | Knockdown of Thy-1 | Promoted | Not specified | [10] |
| Mesenchymal Stem Cells (MSCs) | Thy-1 deficiency (in mice) | Decreased | Increased | [17] |
| Adipose-derived Stem Cells (ASCs) | CD90+ selection | Enhanced | Not specified |
Table 2: Influence of Thy-1 (CD90) modulation on the differentiation of mesenchymal stem cells.
Signaling Pathways Modulated by Thy-1
Thy-1, despite lacking an intracellular domain, exerts its influence on cellular behavior by interacting with other cell surface receptors and initiating intracellular signaling cascades. These interactions often occur within lipid rafts, specialized microdomains in the cell membrane.
Integrin and Rho GTPase Signaling
A key mechanism of Thy-1 function involves its interaction with integrins, which subsequently activates downstream signaling molecules such as Focal Adhesion Kinase (FAK) and the Rho family of small GTPases, particularly RhoA.[3][11] Activation of the RhoA/ROCK pathway is known to regulate cytoskeletal dynamics, cell contractility, and the formation of stress fibers, all of which are critical for cell adhesion and migration.
Wnt/β-catenin Signaling
Recent studies have implicated Thy-1 in the regulation of the Wnt/β-catenin signaling pathway, a critical pathway in stem cell self-renewal and differentiation. Knockdown of Thy-1 in gingival MSCs has been shown to promote osteogenic differentiation by activating the Wnt/β-catenin pathway.[10]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of Thy-1 in stem cells.
Flow Cytometry for Thy-1 (CD90) Expression
Flow cytometry is a fundamental technique for identifying and quantifying Thy-1 positive cells within a heterogeneous population.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from your stem cell culture or tissue source.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Staining: Incubate the cells with a fluorochrome-conjugated anti-CD90 antibody (e.g., FITC, PE, or APC conjugated). An isotype control is essential.
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of CD90 positive cells.
Immunofluorescence for Thy-1 Localization
Immunofluorescence allows for the visualization of Thy-1 expression and its subcellular localization.
Protocol Outline:
-
Cell Seeding: Seed stem cells on coverslips or chamber slides.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., BSA or serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against Thy-1.
-
Secondary Antibody Incubation: Incubate with a fluorochrome-conjugated secondary antibody.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.
-
Imaging: Visualize using a fluorescence microscope.
Transwell Migration (Boyden Chamber) Assay
This assay is used to quantify the migratory capacity of stem cells in response to a chemoattractant.
Protocol Outline:
-
Chamber Setup: Place a Transwell insert (with a porous membrane) into a well of a culture plate. The lower chamber contains a chemoattractant.
-
Cell Seeding: Seed Thy-1 positive or negative stem cells in the upper chamber in serum-free media.
-
Incubation: Incubate for a defined period to allow for cell migration through the membrane.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression and activation of proteins in Thy-1-mediated signaling pathways (e.g., FAK, RhoA).
Protocol Outline:
-
Cell Lysis: Lyse stem cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the protein of interest (e.g., anti-phospho-FAK, anti-RhoA).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Thy-1 in Cancer Stem Cells
Thy-1 has also been identified as a marker for cancer stem cells (CSCs) in various malignancies, including glioblastoma and hepatocellular carcinoma.[14] In these contexts, Thy-1 expression is often associated with tumor initiation, metastasis, and resistance to therapy.[14] The signaling pathways modulated by Thy-1 in normal stem cells may be dysregulated in CSCs, contributing to their malignant phenotype.
Conclusion and Future Directions
Thy-1 (CD90) has evolved from a simple stem cell marker to a recognized modulator of fundamental cellular processes. Its intricate involvement in cell adhesion, migration, proliferation, and differentiation, mediated through complex signaling networks, underscores its importance in stem cell biology and regenerative medicine. A deeper understanding of the context-dependent functions of Thy-1 and its downstream signaling pathways will be crucial for the development of novel therapeutic strategies that harness the full potential of stem cells. Future research should focus on elucidating the precise molecular mechanisms by which Thy-1 integrates diverse extracellular cues to orchestrate stem cell fate and function. This knowledge will be instrumental in optimizing stem cell-based therapies and developing targeted approaches for diseases involving stem cell dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Expression of Thy-1 on human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thy-1 knockdown promotes the osteogenic differentiation of GMSCs via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Adipose-Derived Mesenchymal Stem/Stromal Cells Handling Protocols. Lipid Droplets and Proteins Double-Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reduction in CD90 (THY-1) expression results in increased differentiation of mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thy‐1 knockdown promotes the osteogenic differentiation of GMSCs via the Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Thy-1 in Integrin Mediated Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thy-1 in Integrin Mediated Mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transmigration of Human CD34+ Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Thy1 is a positive regulator of osteoblast differentiation and modulates bone homeostasis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]
Expression of Thy-1 (CD90) in Different Cell Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thy-1, also known as CD90, is a 25–37 kDa glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] Initially identified as a thymocyte antigen, its expression has since been documented on a wide array of cell types, where it plays multifaceted and context-dependent roles in cell-cell and cell-matrix interactions, signal transduction, and cellular differentiation.[3][4] This technical guide provides a comprehensive overview of Thy-1 expression across various cell types, its associated signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Expression of Thy-1
The expression of Thy-1 varies significantly among different cell types and is often modulated during development, activation, and disease. The following tables summarize the quantitative expression of Thy-1 in key cell populations.
| Cell Type | Species | Tissue/Condition | Percentage of Thy-1+ Cells | Method | Reference |
| Lung Fibroblasts | Human | Normal Lung | 91.7 ± 8% | Flow Cytometry | [3] |
| Lung Fibroblasts | Human | Idiopathic Pulmonary Fibrosis (Fibroblastic Foci) | Absent | Immunohistochemistry | [3][5] |
| Myometrial Fibroblasts | Human | Myometrium | >99% (Thy-1+ subset) | Flow Cytometry (FACS) | [6] |
| Myometrial Fibroblasts | Human | Myometrium | <1% (Thy-1- subset) | Flow Cytometry (FACS) | [6] |
| Synovial Fibroblasts | Human | Pigmented Villonodular Synovitis (PVNS) | 79% (PDPN+CD90+) | Flow Cytometry | [7] |
| Synovial Fibroblasts | Human | Osteoarthritis (OA) | 34.3% (PDPN+CD90+) | Flow Cytometry | [7] |
| Mesenchymal Stem Cells (MSCs) | Human | Bone Marrow | ≥ 95% | Flow Cytometry | [8] |
| Cell Type | Species | Tissue/Condition | Expression Level/Metric | Method | Reference |
| Thymocytes | Mouse | Thymus | ~1,000,000 copies/cell | Biochemical Analysis | [9] |
| T Lymphocytes | Mouse | Lymph Node | ~200,000 copies/cell | Biochemical Analysis | [9] |
| Neurons (Axons) | Rat | Nervous System | 500–1,500 molecules/μm² | Electron Microscopy | [9] |
| Retinal Ganglion Cells | Rat | Retina | Peaks at postnatal day 14 | Immunohistochemistry, RT-PCR | [1] |
| Neurons | Mouse | Sensory-motor Cortex | Expression in layer V precedes other layers | In situ hybridization, Immunohistochemistry | [10] |
Thy-1 Expression and Function in Key Cell Types
Neurons
In the nervous system, Thy-1 is predominantly expressed on mature neurons.[2] Its expression is developmentally regulated, increasing significantly as the brain matures.[1][11] Thy-1 plays a crucial role in neurite outgrowth, with evidence suggesting it can be both inhibitory and promotional depending on the context and interacting partners.[2] For instance, the interaction of neuronal Thy-1 with astrocyte αvβ3 integrin can inhibit neurite outgrowth, contributing to the stabilization of neuronal networks in the mature central nervous system.[9]
Fibroblasts
Fibroblast populations are heterogeneous, and Thy-1 expression is a key marker for distinct functional subsets.[6] In the lung, the majority of normal fibroblasts are Thy-1 positive.[3] However, in fibrotic conditions such as idiopathic pulmonary fibrosis (IPF), the fibroblasts within the active fibrotic sites (fibroblastic foci) are predominantly Thy-1 negative.[3][5] This loss of Thy-1 expression is associated with a profibrotic phenotype, characterized by increased proliferation, differentiation into myofibroblasts, and enhanced activation of transforming growth factor-beta (TGF-β).[12][13][14] Conversely, in other tissues like the myometrium and orbit, Thy-1+ fibroblasts can differentiate into myofibroblasts.[6]
Immune Cells
Originally discovered on murine T cells, Thy-1 expression on lymphocytes is species-dependent. In mice, it is abundantly expressed on thymocytes and peripheral T cells and is involved in T cell activation.[9] In humans, Thy-1 is present on a small subset of cortical thymocytes but is absent from mature T cells.[13] Thy-1 on activated endothelial cells can interact with leukocyte integrins, mediating the adhesion and transmigration of immune cells to sites of inflammation.[9]
Stem Cells
Thy-1 is a well-established marker for various types of stem cells, including hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs).[7][8] For human MSCs, the expression of CD90 (Thy-1), along with CD73 and CD105, and the absence of hematopoietic markers, is a key criterion for their identification.[8] While often used as a marker, emerging evidence suggests that Thy-1 also plays a functional role in regulating stem cell fate, influencing processes like differentiation.[3]
Cancer-Associated Fibroblasts (CAFs)
In the tumor microenvironment, Thy-1 is expressed on a subpopulation of cancer-associated fibroblasts (CAFs). In lung adenocarcinoma, the presence of Thy-1+ CAFs is associated with a worse prognosis.[15] These Thy-1+ CAFs are often located at the tumor periphery and are implicated in promoting tumor cell invasion.[15]
Signaling Pathways
Thy-1, lacking a transmembrane domain, transduces signals by associating with other molecules within lipid rafts.[2] Key signaling pathways are initiated through cis (within the same membrane) or trans (with molecules on adjacent cells) interactions.
Thy-1 and Integrin Signaling
A major signaling mechanism involves the interaction of Thy-1 with integrins, particularly αvβ3.[9] This interaction can be bidirectional. For example, neuronal Thy-1 binding to astrocytic αvβ3 integrin triggers signaling in the astrocyte, leading to focal adhesion and stress fiber formation, while also signaling back to the neuron to inhibit neurite outgrowth.[9] In fibroblasts, Thy-1 can interact in cis with αvβ3 integrin to function as a mechanosensor, regulating cellular responses to matrix stiffness.[4]
Thy-1 and Protein Tyrosine Kinase Signaling
Thy-1 is localized in lipid rafts, which are rich in signaling molecules, including Src family kinases (SFKs).[2] Cross-linking of Thy-1 can lead to the activation of SFKs such as Fyn and Lck, initiating downstream signaling cascades that influence cell adhesion, proliferation, and differentiation.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Thy-1 expression and function. Below are representative protocols for immunohistochemistry, flow cytometry, and Western blotting.
Immunohistochemistry (IHC) for Thy-1 in Paraffin-Embedded Tissues
This protocol provides a general framework for the detection of Thy-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBST)
-
Primary antibody against Thy-1 (CD90) (e.g., clone 2G12 for rat tissues, specific dilution to be optimized)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes.[16]
-
Wash with wash buffer.
-
Apply blocking solution and incubate for 30-60 minutes.[17]
-
Incubate with diluted primary anti-Thy-1 antibody overnight at 4°C in a humidified chamber.[17]
-
Wash three times with wash buffer.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.[17]
-
Wash three times with wash buffer.
-
Incubate with Streptavidin-HRP for 30 minutes.[17]
-
Wash three times with wash buffer.
-
-
Visualization and Counterstaining:
-
Dehydration and Mounting:
Flow Cytometry for Cell Surface Thy-1 Expression
This protocol is for the analysis of Thy-1 on the surface of single-cell suspensions.
Materials:
-
Single-cell suspension (e.g., from cultured cells, peripheral blood, or dissociated tissue)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fc block (e.g., anti-CD16/CD32 for mouse cells)
-
Fluorochrome-conjugated anti-Thy-1 (CD90) antibody (e.g., FITC-conjugated anti-CD90, clone F15-42-1-5)[18]
-
Isotype control antibody
-
Viability dye (e.g., 7-AAD)[18]
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL.
-
Aliquot 100 µL (1 x 10⁶ cells) into FACS tubes.[15]
-
-
Fc Receptor Blocking:
-
Add Fc block to the cell suspension and incubate for 10-15 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.
-
-
Staining:
-
Washing:
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes.[15]
-
Discard the supernatant. Repeat the wash step twice.
-
-
Viability Staining and Acquisition:
Western Blotting for Thy-1 Detection
This protocol outlines the detection of Thy-1 protein in cell lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Thy-1 (CD90)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary anti-Thy-1 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
-
Detection:
Conclusion
Thy-1 is a molecule of significant interest due to its diverse expression patterns and functional roles in health and disease. Its utility as a cell surface marker for stem cells and specific fibroblast populations, coupled with its involvement in critical signaling pathways in the nervous and immune systems, underscores its importance in various fields of biomedical research. The provided data and protocols offer a robust foundation for scientists and drug development professionals to investigate the multifaceted biology of Thy-1 and explore its potential as a therapeutic target or biomarker.
References
- 1. Retinal Thy-1 expression during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Fibroblast Thy-1 Expression Correlates with Lung Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The surface glycoprotein Thy-1 is excluded from growing axons during development: a study of the expression of Thy-1 du… [ouci.dntb.gov.ua]
- 5. Loss of fibroblast Thy-1 expression correlates with lung fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thy-1 Expression in Human Fibroblast Subsets Defines Myofibroblastic or Lipofibroblastic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Mesenchymal Stem Cell Characterization [sigmaaldrich.com]
- 9. Thy-1, a Pathfinder Protein for the Post-genomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmentally regulated expression of Thy-1 in structures of the mouse sensory-motor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Soluble Thy-1 reverses lung fibrosis via its integrin-binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Profibrotic Phenotype in Naïve and in Fibrotic Lung Myofibroblasts Is Governed by Modulations in Thy-1 Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arigobio.com [arigobio.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. ขั้นตอนการตรวจภูมิคุ้มกันวิทยา [sigmaaldrich.com]
- 18. A flow cytometric assay for the quantification of MSC lysis by peripheral blood mononucleated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Guide: SC-53116 (Thy-1/CD90, clone OX7) Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SC-53116 antibody, a mouse monoclonal antibody of the IgG1 κ isotype, specifically targets the Thy-1 cell surface antigen, also known as CD90.[1][2] This glycoprotein (B1211001) is a key player in various cellular processes, including lymphocyte signaling, cell adhesion, and migration.[3][4] The OX7 clone is raised against the thymocyte Thy-1 antigen of rat origin and demonstrates reactivity with Thy-1.1 antigenic determinants in mouse, rat, and human samples.[5][1] This technical guide provides an in-depth overview of the this compound antibody, its target, specificity, and detailed protocols for its application in various experimental settings.
Antibody Characteristics and Specificity
The this compound antibody is a valuable tool for the detection and characterization of Thy-1/CD90-expressing cells. Its key characteristics are summarized in the table below.
| Property | Specification |
| Catalog Number | This compound |
| Target | Thy-1/CD90 |
| Clone | OX7 |
| Host Species | Mouse |
| Isotype | IgG1 κ |
| Immunogen | Thymocyte Thy-1 antigen of rat origin |
| Species Reactivity | Human, Mouse, Rat |
| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (Paraffin) (IHC(P)), Flow Cytometry (FCM) |
| Provided Concentration | 200 µg/ml |
Quantitative Data
| Application | Recommended Starting Dilution | Dilution Range |
| Western Blot (WB) | 1:200 | 1:100-1:1000 |
| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - |
| Immunofluorescence (IF) | 1:50 | 1:50-1:500 |
| Immunohistochemistry (Paraffin) (IHC(P)) | 1:50 | 1:50-1:500 |
| Flow Cytometry (FCM) | 1 µg per 1 x 10^6 cells | - |
Thy-1/CD90 Signaling Pathways
Thy-1/CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein that participates in a variety of signaling cascades. It lacks an intracellular domain and exerts its function by associating with other transmembrane proteins within lipid rafts. Key signaling interactions include its association with integrins (such as αvβ3) and syndecan-4, leading to the activation of Src family kinases and downstream signaling pathways that regulate cell adhesion, migration, and cytoskeletal organization.
Experimental Protocols
The following are detailed methodologies for key experiments using the this compound antibody. These are general protocols and may require optimization for specific experimental conditions.
Western Blotting (WB)
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with this compound antibody diluted 1:200 in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry (Paraffin-Embedded Sections) (IHC-P)
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a suitable blocking serum for 1 hour.
-
Primary Antibody Incubation: Incubate sections with this compound antibody diluted 1:50 in antibody diluent overnight at 4°C.
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Incubate with a streptavidin-HRP conjugate followed by a DAB substrate kit until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Immunofluorescence (IF)
Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with this compound antibody diluted 1:50 in 1% BSA in PBST for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as in step 6.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope.
Flow Cytometry (FCM)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
-
Cell Count and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.
-
Blocking: Block Fc receptors by incubating the cells with an Fc block reagent for 10 minutes on ice.
-
Primary Antibody Staining: Add 1 µg of this compound antibody per 1 x 10^6 cells in 100 µl of staining buffer (e.g., PBS with 2% FBS). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cells in a fluorescently labeled anti-mouse IgG secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as in step 5.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
Conclusion
The this compound (Thy-1/CD90, clone OX7) antibody is a well-characterized and versatile tool for the study of Thy-1/CD90 in human, mouse, and rat systems. This guide provides a comprehensive overview of its specifications and detailed protocols to facilitate its successful application in a variety of research contexts. As with any antibody, optimization of experimental conditions is recommended to achieve the best results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scbt.com [scbt.com]
- 3. Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold [frontiersin.org]
- 5. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]
The Role of CD90 in Fibroblast Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast activation is a critical process in tissue repair and regeneration, but its dysregulation is a hallmark of fibrotic diseases and the tumor microenvironment. A key surface marker and modulator of fibroblast phenotype is CD90 (also known as Thy-1). This technical guide provides an in-depth overview of the role of CD90 in fibroblast activation, focusing on key signaling pathways, quantitative expression data, and detailed experimental protocols to aid in the investigation of this important cellular process.
Data Presentation: Quantitative Analysis of CD90 Expression in Fibroblasts
The expression of CD90 is highly dynamic and context-dependent, often varying between tissues and disease states. The following tables summarize key quantitative data on CD90 expression in fibroblast populations.
Table 1: CD90 Expression in Normal vs. Cancer-Associated Fibroblasts (CAFs)
| Tissue Type | Comparison | Method | Key Findings | Reference |
| Prostate Cancer | CD90^hi^ vs. CD90^lo^ CAFs | FACS, qPCR | CD90^hi^ cells showed 20- to 30-fold higher CD90 expression than CD90^lo^ cells.[1] | [1] |
| Breast Cancer | Tumor vs. Normal Mammary Tissue | Flow Cytometry | ~2.4% of cells in the tumor were CD90.2+, compared to ~30% in the normal mammary fat pad.[2] | [2] |
| Prostate Cancer | Cancer vs. Non-Cancer Tissue | Proteomics, IHC | Increased amount of CD90/THY1 in cancer supernatants. A layer of 5-10 CD90-positive stromal cells was localized to tumor glands, compared to a single cell layer around benign glands. | [3] |
Table 2: CD90 Expression in Fibrotic vs. Normal Tissues
| Disease Model | Tissue | Method | Key Findings | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Lung | Not Specified | Myofibroblasts in fibroblastic lesions are CD90-negative, while normal lung fibroblasts are predominantly CD90-positive.[4] | [4] |
| Keloids | Skin | Not Specified | Significantly increased percentage of CD90+ fibroblasts in keloids compared to normal tissue.[4] | [4] |
| Systemic Sclerosis | Skin | Not Specified | CD90 expression positively correlates with fibrosis.[5] | [5] |
| Cholestatic Liver Injury | Liver | Not Specified | CD90 expression positively correlates with fibrosis.[5] | [5] |
Signaling Pathways Involving CD90 in Fibroblast Activation
CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein, and as such, lacks an intracellular domain. Its signaling capabilities are mediated through interactions with other cell surface and transmembrane proteins, primarily integrins.
CD90-Integrin-RhoA Signaling Axis in Mechanotransduction
CD90 plays a crucial role in how fibroblasts sense and respond to the stiffness of the extracellular matrix (ECM), a key aspect of their activation. This is mediated through its interaction with integrins, leading to the activation of the small GTPase RhoA.
CD90-Integrin-FasL Signaling in Apoptosis Regulation
In certain contexts, particularly in normal tissue homeostasis, CD90 can promote fibroblast apoptosis, a process that is often suppressed in fibrotic diseases. This is achieved through an interaction with β3 integrins, leading to the upregulation of Fas Ligand (FasL).
Experimental Protocols
Detailed methodologies for key experiments cited in the study of CD90 in fibroblast activation are provided below.
Protocol 1: Isolation of CD90+ Fibroblasts by Magnetic-Activated Cell Sorting (MACS)
This protocol outlines the enrichment of CD90-positive fibroblasts from a single-cell suspension of tissue.
Materials:
-
Single-cell suspension from tissue digest
-
Buffer: PBS with 0.5% BSA and 2 mM EDTA
-
CD90 MicroBeads (e.g., Miltenyi Biotec)
-
MACS Columns and Separator
Procedure:
-
Cell Preparation: Start with a single-cell suspension of fibroblasts. Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in 80 µL of buffer per 10^7^ total cells.
-
Magnetic Labeling: Add 20 µL of CD90 MicroBeads per 10^7^ total cells. Mix well and incubate for 15 minutes at 2-8°C.
-
Washing: Add 1-2 mL of buffer per 10^7^ cells and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant completely.
-
Resuspension: Resuspend the cell pellet in 500 µL of buffer.
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with 500 µL of buffer.
-
Apply the cell suspension onto the column.
-
Wash the column with 3 x 500 µL of buffer. Collect the flow-through, which contains the unlabeled (CD90-negative) cells.
-
Remove the column from the separator and place it on a fresh collection tube.
-
Pipette 1 mL of buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled (CD90-positive) cells.
-
Protocol 2: Flow Cytometry Analysis of CD90 Expression
This protocol describes the staining of fibroblasts for flow cytometric analysis of CD90 surface expression.
Materials:
-
Fibroblast cell suspension
-
Staining Buffer: PBS with 1% BSA
-
Blocking Buffer: Staining buffer with 10% human serum
-
Primary Antibody: Fluorochrome-conjugated anti-human CD90 antibody (e.g., FITC, PE, or APC conjugated)
-
Isotype control antibody with the same fluorochrome
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest fibroblasts and prepare a single-cell suspension. Aliquot approximately 1 x 10^6^ cells per tube.
-
Blocking: Resuspend cells in 100 µL of blocking buffer and incubate for 15 minutes at 4°C to block non-specific antibody binding.
-
Staining: Add the primary anti-CD90 antibody at the manufacturer's recommended concentration. For the negative control, add the corresponding isotype control antibody to a separate tube. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step twice.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of staining buffer and analyze on a flow cytometer.
Protocol 3: Immunofluorescence Staining of CD90 in Cultured Fibroblasts
This protocol details the visualization of CD90 expression in adherent fibroblast cultures.
Materials:
-
Fibroblasts cultured on glass coverslips or chamber slides
-
PBS (Phosphate-Buffered Saline)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Anti-CD90 antibody
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody against the primary antibody's host species
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed fibroblasts onto glass coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-CD90 antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and then incubate with DAPI solution for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 4: Western Blot Analysis of CD90
This protocol is for the detection of CD90 protein levels in fibroblast lysates.
Materials:
-
Fibroblast cell pellet
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibody: Anti-CD90 antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse fibroblast pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CD90 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as before. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 5: Quantitative Real-Time PCR (qPCR) for CD90 mRNA Expression
This protocol is for quantifying the relative expression levels of CD90 mRNA in fibroblasts.
Materials:
-
Fibroblast cell pellet
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for CD90 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from fibroblast pellets using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for CD90 or the housekeeping gene), and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for CD90 and the housekeeping gene. Calculate the relative expression of CD90 using the ΔΔCt method.
Conclusion
CD90 is a multifaceted protein that plays a significant role in regulating fibroblast activation, with implications for a wide range of physiological and pathological processes. Its expression level can distinguish between different fibroblast subpopulations, and its signaling through integrin-mediated pathways influences key cellular behaviors such as mechanotransduction and apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate role of CD90 in fibroblast biology and its potential as a therapeutic target in fibrotic diseases and cancer.
References
- 1. Tumor-Promoting Phenotype of CD90hi Prostate Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role and mechanism of CD90+ fibroblasts in inflammatory diseases and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Defining Skin Fibroblastic Cell Types Beyond CD90 [frontiersin.org]
- 5. Defining Skin Fibroblastic Cell Types Beyond CD90 - PMC [pmc.ncbi.nlm.nih.gov]
The Thy-1 Signaling Pathway in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thy-1, also known as CD90, is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that is abundantly expressed on the surface of mature neurons.[1][2] As a member of the immunoglobulin superfamily, Thy-1 lacks an intracellular domain, making its signaling mechanisms a subject of intense investigation.[3] It plays a crucial role in cell-cell and cell-matrix interactions, particularly in the regulation of neurite outgrowth, axon stabilization, and neuron-astrocyte communication.[1][4][5] This guide provides an in-depth examination of the core Thy-1 signaling pathways in neurons, focusing on the molecular interactions, downstream effectors, and functional consequences relevant to neuroscience research and therapeutic development.
Core Signaling Mechanisms: A Tale of Two Interactions
Thy-1 signaling is context-dependent and can be initiated through two primary modes of interaction: trans (between adjacent cells) and cis (within the same cell membrane).[3] Both interactions are heavily reliant on the localization of Thy-1 within specialized membrane microdomains known as lipid rafts.[6][7]
Trans-Signaling: Neuron-Astrocyte Communication
The most well-characterized Thy-1 signaling pathway in the central nervous system involves the heterotypic interaction between neuronal Thy-1 and αvβ3 integrin expressed on the surface of astrocytes.[3][8] This trans interaction is a key regulator of neuronal morphology, inhibiting neurite outgrowth and promoting the stability of established neuronal connections.[1][9]
The binding of astrocytic αvβ3 integrin to neuronal Thy-1 initiates a cascade of events on the neuronal membrane:
-
Thy-1 Clustering: The interaction causes Thy-1 molecules to aggregate into nanoclusters within the lipid raft domains of the neuronal membrane.[3][10] This clustering is a critical initiating step, concentrating signaling components.
-
Recruitment of Scaffolding Proteins: The Thy-1 nanoclusters recruit the transmembrane scaffolding protein, C-terminal Src kinase (Csk)-binding protein (CBP).[6]
-
Src Family Kinase (SFK) Regulation: CBP, in turn, recruits C-terminal Src kinase (Csk). Csk phosphorylates and inactivates the non-receptor tyrosine kinase Src, leading to its exclusion from the core Thy-1 signaling complex.[3][10]
-
RhoA GTPase Activation: The inactivation of Src reduces the phosphorylation of p190RhoGAP (a GTPase activating protein). This leads to the accumulation of active, GTP-bound RhoA.[3][10]
-
Cytoskeletal Remodeling: Active RhoA signals through its downstream effector, ROCK (Rho-associated kinase), to phosphorylate proteins like cofilin and myosin light chain II.[10] This promotes actin cytoskeleton contractility and disassembly, resulting in the retraction of neurites.[3][10]
This bidirectional signaling pathway not only induces neurite retraction in the neuron but also triggers adhesion and morphological changes in the astrocyte, mediated by the activation of Focal Adhesion Kinase (FAK) and RhoA in the astrocyte.[5][7]
Caption: Astrocyte-neuron signaling via the Thy-1/αvβ3 integrin interaction.
Cis-Signaling and Calcium Influx
Thy-1 can also interact in cis with other molecules within the neuronal membrane, including integrins and potentially G-protein coupled receptors.[3] While less defined than the trans pathway, antibody-mediated cross-linking of Thy-1, which mimics ligand binding, has been shown to induce neurite outgrowth in some contexts. This process is dependent on calcium signaling.[11]
This pathway involves:
-
Thy-1 Clustering: Antibody-induced clustering of Thy-1 on the neuronal surface.[11]
-
G-Protein Activation: The signal is transduced via a pertussis toxin-sensitive heterotrimeric G-protein.[11]
-
Calcium Influx: This leads to an influx of extracellular calcium through N- and L-type voltage-gated calcium channels.[11]
-
Neurite Outgrowth: The increase in intracellular calcium concentration activates downstream pathways that promote the extension of neurites.[11]
This suggests that the functional outcome of Thy-1 signaling (inhibition vs. promotion of outgrowth) is highly dependent on the specific ligand and co-receptors involved.
Caption: Calcium-dependent Thy-1 signaling promoting neurite outgrowth.
Quantitative Data Summary
The study of Thy-1 signaling often involves complex biophysical and molecular techniques. The following table summarizes key quantitative data from the literature.
| Parameter | Finding | Cell Type / Model | Significance | Reference |
| Thy-1 Clustering | Upon αvβ3 integrin binding, Thy-1 nanocluster size increases. | Primary Neurons | Indicates ligand-induced receptor aggregation is a key activation step. | [10] |
| Protein Co-localization | ~15–20% of Thy-1 nanoclusters co-localize with the scaffolding protein CBP after αvβ3 integrin stimulation. | Primary Neurons | Demonstrates the recruitment of essential signaling components to the Thy-1 complex. | [6] |
| Neurite Outgrowth Inhibition | Nanomolar concentrations of soluble Thy-1 can reverse the inhibition of neurite extension on astrocytes. | Neural Cell Line | Suggests a competitive binding mechanism and a potential therapeutic angle. | [9] |
Key Experimental Protocols
The elucidation of the Thy-1 signaling pathway has relied on a combination of advanced microscopy, biochemical assays, and molecular biology techniques.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
This technique is used to determine if specific proteins (e.g., Thy-1, CBP, Csk, Src) are part of a stable complex.
-
Objective: To verify the interaction between components of the Thy-1 signaling complex in neurons following stimulation.
-
Methodology:
-
Cell Culture & Stimulation: Culture primary neurons. Stimulate one group with soluble αvβ3 integrin or co-culture with astrocytes to activate Thy-1 signaling. Use an unstimulated group as a control.
-
Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysates with non-specific IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a target protein (e.g., anti-Thy-1).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the suspected interacting proteins (e.g., anti-CBP, anti-Csk, anti-Src).
-
Super-Resolution Microscopy (STED) for Visualizing Nanoclusters
Stimulated Emission Depletion (STED) microscopy allows for the visualization of molecular arrangements below the diffraction limit of conventional light microscopy.[3]
-
Objective: To visualize and quantify the change in Thy-1 nanocluster size and co-localization with CBP upon ligand binding.
-
Methodology:
-
Cell Preparation: Plate neurons on glass coverslips suitable for high-resolution imaging. Stimulate with αvβ3 integrin as required.
-
Immunofluorescence Staining:
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize if necessary for intracellular targets.
-
Incubate with primary antibodies against Thy-1 and CBP from different species.
-
Incubate with secondary antibodies conjugated to STED-compatible fluorophores (e.g., ATTO 647N, STAR RED).
-
-
Image Acquisition:
-
Mount the coverslip on a STED microscope.
-
Acquire two-channel images using appropriate excitation lasers and a depletion laser to achieve super-resolution.
-
-
Data Analysis:
-
Use image analysis software to measure the size and density of fluorescent clusters for Thy-1.
-
Perform co-localization analysis (e.g., using Pearson's or Manders' coefficients) to quantify the spatial overlap between Thy-1 and CBP clusters.
-
-
Caption: Experimental workflow for STED microscopy of Thy-1 nanoclusters.
Conclusion and Implications for Drug Development
The Thy-1 signaling pathway is a critical regulator of neuronal architecture and neuron-glia communication. Its primary role in mature neurons appears to be the stabilization of neuronal circuits by inhibiting aberrant neurite growth, largely through a RhoA-dependent pathway initiated by astrocyte contact.[1][3] However, the existence of alternative pathways leading to neurite outgrowth highlights its functional complexity.
For drug development professionals, the Thy-1 pathway presents several potential targets:
-
Promoting Axon Regeneration: Developing antagonists that block the Thy-1/αvβ3 integrin interaction could be a strategy to overcome the astrocyte-mediated inhibition of axonal regrowth after CNS injury.[9]
-
Modulating Synaptic Plasticity: Given its role in stabilizing connections, targeting Thy-1 signaling could modulate synaptic plasticity in neurological and psychiatric disorders.
-
Targeting Neuroinflammation: As neuronal Thy-1 keeps astrocytes in a quiescent state, manipulating this pathway could influence neuroinflammatory responses.[2][12]
Further research into the specific ligands, co-receptors, and downstream effectors of Thy-1 in different neuronal populations will be essential to fully harness its therapeutic potential.
References
- 1. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]
- 4. Thy-1 as a regulator of cell-cell and cell-matrix interactions in axon regeneration, apoptosis, adhesion, migration, cancer, and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Thy-1, a Pathfinder Protein for the Post-genomic Era [frontiersin.org]
- 6. Frontiers | Neuronal Signaling by Thy-1 in Nanodomains With Specific Ganglioside Composition: Shall We Open the Door to a New Complexity? [frontiersin.org]
- 7. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Thy-1-Integrin Interactions in cis and Trans Mediate Distinctive Signaling [frontiersin.org]
- 9. Selective inhibition of neurite outgrowth on mature astrocytes by Thy-1 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astrocyte-to-neuron communication through integrin-engaged Thy-1/CBP/Csk/Src complex triggers neurite retraction via the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thy-1 antibody-triggered neurite outgrowth requires an influx of calcium into neurons via N- and L-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal THY1 Signaling Maintains Astrocytes in a Quiescent State - PMC [pmc.ncbi.nlm.nih.gov]
The Use of SC-53116 (Anti-CD90/Thy-1) for the Identification and Characterization of Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification and targeting of cancer stem cells (CSCs) are paramount for developing more effective cancer therapies, as these cells are implicated in tumor initiation, metastasis, and resistance to treatment. The cell surface glycoprotein (B1211001) CD90 (Thy-1) has emerged as a significant marker for identifying CSC populations in a variety of malignancies. SC-53116 is the catalog number for a widely-used mouse monoclonal antibody [clone OX7] that specifically targets the CD90/Thy-1 antigen. This technical guide provides an in-depth overview of the application of the this compound antibody for the identification, isolation, and characterization of CD90+ CSCs. It details the experimental protocols for key assays, presents quantitative data on CD90 expression across different cancer types, and visualizes the critical signaling pathways that govern the function of these stem-like cells.
Introduction to this compound and the CD90 Cancer Stem Cell Marker
This compound is not a therapeutic compound but a high-affinity research antibody used to detect the CD90 protein. CD90, or Thy-1, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored protein, initially identified as a thymocyte antigen, which has since been established as a marker for various stem and progenitor cells.[1] In the context of oncology, elevated expression of CD90 has been identified on CSCs in numerous solid tumors, including but not limited to glioblastoma, hepatocellular carcinoma, esophageal squamous cell carcinoma, lung cancer, and pancreatic cancer.[2][3][4][5][6]
The presence of a CD90-positive cell population within a tumor often correlates with poor prognosis, increased metastatic potential, and resistance to chemotherapy.[2][7][8] Therefore, the this compound antibody serves as a critical tool for isolating these cells for further study, enabling researchers to investigate their unique biology and develop targeted therapeutic strategies.
Quantitative Data on CD90 Expression in Cancer Stem Cells
The percentage of CD90+ cells can vary significantly between different tumor types and even between individual patients with the same cancer. This heterogeneity is a key aspect of cancer biology. The following tables summarize representative quantitative data on CD90 expression found in the literature.
Table 1: Percentage of CD90+ Cells in Human Tumors
| Cancer Type | Tissue/Cell Line | Percentage of CD90+ Cells | Reference(s) |
| Esophageal Squamous Cell Carcinoma (ESCC) | Primary Tumor Samples | 2.4% - 10.1% | [2][7] |
| Normal/Dysplastic Esophageal Tissue | 0% - 1.4% | [2] | |
| Glioblastoma (GBM) | Primary Tumor Samples | High expression in Grade III/IV | [1][9] |
| Low-Grade Glioma (Grade I/II) | Barely detectable (<1%) | [1] | |
| Normal Brain Tissue | Not detectable | [1][9] | |
| GBM-derived Neurospheres (HSR-GBM1) | >99% | [1] | |
| Hepatocellular Carcinoma (HCC) | Primary Tumor Samples | Highly variable; detected in all 15 cases analyzed in one study | [10] |
| HCC Cell Line (SK-Hep-1) | ~88.1% | [11] | |
| HCC Cell Lines (Huh7, MHCC 97L) | Very low (<0.2%) | [11] |
Table 2: Correlation of CD90 Expression with Clinicopathological Features
| Cancer Type | Correlation | Significance (p-value) | Reference(s) |
| Esophageal Squamous Cell Carcinoma (ESCC) | Stronger family history of ESCC | p < 0.019 | [2][7] |
| Higher incidence of lymph node metastasis | p < 0.049 | [2][7] | |
| Hepatocellular Carcinoma (HCC) | Increased expression with disease progression | p < 0.0001 | [12][13] |
| Higher proliferation of CD90+ vs CD90- cells | p < 0.001 | [14] | |
| Astrocytoma/Glioblastoma | Significantly elevated in high-grade (III/IV) vs. low-grade tumors | N/A | [3] |
| Gastric Cancer | Higher tumor grade (highest in grade-3) | p = 0.0294 | [15] |
| Higher tumor stage (highest in stage-3) | p = 0.0015 | [15] | |
| Lymph node metastasis (N3 vs N0) | p = 0.0019 | [15] |
Experimental Protocols for Identifying CD90+ Cancer Stem Cells
The this compound antibody can be utilized in several key immunoassays to identify, quantify, and isolate CD90+ CSCs.
Flow Cytometry for Sorting and Analysis of CD90+ Cells
Flow cytometry is the primary method for quantifying and isolating viable CD90+ cells from a heterogeneous tumor cell suspension.
Methodology:
-
Single-Cell Suspension Preparation:
-
For adherent cell lines, detach cells using a gentle enzyme such as Accutase or Trypsin-EDTA.
-
For solid tumors, mechanically dissociate and/or enzymatically digest the tissue (e.g., with collagenase/dispase) to obtain a single-cell suspension.
-
Filter the suspension through a 40-70 µm cell strainer to remove clumps.
-
Wash cells with PBS or a suitable buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Resuspend cells in staining buffer at a concentration of 1x10^6 cells/100 µL.
-
Add the this compound antibody, typically conjugated to a fluorophore (e.g., PE, FITC, APC), at a pre-determined optimal concentration. Isotype controls are essential for setting gates accurately.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
-
Data Acquisition and Sorting:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry. Add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer. Gate on the viable, single-cell population and then identify the CD90+ population based on fluorescence intensity compared to the isotype control.
-
For cell isolation, use a fluorescence-activated cell sorter (FACS) to physically separate the CD90+ and CD90- populations into sterile collection tubes for downstream applications.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC and IF are used to visualize the localization of CD90+ cells within the tumor microenvironment in preserved tissue sections.
Methodology (for Paraffin-Embedded Sections):
-
Slide Preparation: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the CD90 antigen. A common method is to heat slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) at 95-100°C for 10-20 minutes.[16][17]
-
Blocking: Incubate sections with a blocking buffer (e.g., 3% H2O2 to block endogenous peroxidases, followed by 5% goat serum to block non-specific antibody binding) for 30-60 minutes.[16][17]
-
Primary Antibody Incubation: Incubate with this compound antibody at an optimized dilution (e.g., 1:10 to 1:400) overnight at 4°C in a humidified chamber.[14][16]
-
Detection:
-
For IHC: Use a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate like DAB, which produces a brown precipitate. Counterstain with hematoxylin (B73222) to visualize nuclei.
-
For IF: Use a fluorescently-labeled secondary antibody. Mount with a medium containing a nuclear counterstain like DAPI.
-
-
Imaging: Dehydrate, clear, and mount the slides. Visualize using a bright-field (IHC) or fluorescence (IF) microscope.
Western Blotting
Western blotting is used to determine the relative expression level of the CD90 protein in total cell or tissue lysates.
Methodology:
-
Lysate Preparation: Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using SDS-PAGE (e.g., a 4-20% gradient gel).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the this compound antibody (a typical starting dilution is 1:500) overnight at 4°C.[15]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated anti-mouse secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is essential for normalization.
Functional Assays for Characterizing CD90+ Sorted Cells
After isolation, the "stemness" of the CD90+ population must be confirmed through functional assays.
Sphere Formation Assay
This in vitro assay assesses the self-renewal capacity of CSCs. Only stem-like cells can survive and proliferate in anchorage-independent, serum-free conditions to form floating spherical colonies (tumorspheres).
Methodology:
-
Cell Plating: Plate sorted CD90+ and CD90- cells as single-cell suspensions at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates or wells.[18][19]
-
Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors like EGF (e.g., 20 ng/mL) and bFGF (e.g., 10-20 ng/mL), and B27 supplement.[7][19]
-
Incubation: Culture the cells for 3-10 days, allowing spheres to form.
-
Quantification: Count the number of spheres formed (typically >50 µm in diameter) per well. The Sphere Formation Efficiency (SFE %) is calculated as: (Number of spheres formed / Number of cells seeded) x 100. A higher SFE in the CD90+ population indicates greater self-renewal capacity.
In Vivo Tumorigenicity Assay
The gold standard for defining CSCs is their ability to initiate tumor growth in vivo.
Methodology:
-
Cell Preparation: Prepare serial dilutions of sorted CD90+ and CD90- cells.
-
Injection: Subcutaneously inject the cells, often mixed with Matrigel, into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Monitoring: Monitor the mice for tumor formation over several weeks to months.
-
Analysis: Determine the minimum number of cells required to form a tumor. A significantly lower number of CD90+ cells needed to initiate a tumor compared to CD90- cells confirms their enhanced tumorigenic potential.
Core Signaling Pathways in CD90+ Cancer Stem Cells
While the this compound antibody is a detection tool, the CD90+ cells it identifies are often characterized by the dysregulation of key developmental signaling pathways that maintain their stem-like state. Understanding these pathways is crucial for developing targeted therapies.
Wnt/β-catenin Pathway
The Wnt pathway is critical for stem cell self-renewal. In its "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of a "destruction complex" (APC, Axin, GSK3β). This allows β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in proliferation and stemness, such as c-Myc and Cyclin D1.
Notch Pathway
The Notch pathway is a juxtacrine signaling system that controls cell fate decisions. When a ligand (e.g., Delta-like, Jagged) on one cell binds to the Notch receptor on an adjacent cell, the receptor undergoes proteolytic cleavage. This releases the Notch Intracellular Domain (NICD), which travels to the nucleus, binds to the CSL transcription factor, and activates target genes like Hes and Hey, which are involved in maintaining an undifferentiated state. Studies have shown the Notch pathway is activated in CD90+ CSCs in HCC and promotes their stem-like characteristics.[20][21]
Hedgehog Pathway
The Hedgehog (Hh) pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Hh ligand (like Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits Smoothened (SMO). When Hh binds to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins move to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
Conclusion
The this compound antibody is an indispensable tool for researchers investigating the role of CD90+ cancer stem cells in tumor biology. By enabling the precise identification, isolation, and quantification of this critical cell subpopulation, it facilitates a deeper understanding of the mechanisms driving tumorigenesis, metastasis, and therapeutic resistance. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for designing and executing experiments aimed at characterizing CD90+ CSCs and ultimately developing novel therapies to target them.
References
- 1. CD90 is Identified as a Candidate Marker for Cancer Stem Cells in Primary High-Grade Gliomas Using Tissue Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CD90/Thy-1, a Cancer-Associated Cell Surface Signaling Molecule [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SCHMC Repository: Prognostic and clinicopathological value of CD90 expression in cancer patients: a systematic review and meta-analysis [schca-ir.schmc.ac.kr]
- 9. CD90 is identified as a candidate marker for cancer stem cells in primary high-grade gliomas using tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discrete Nature of EpCAM+ and CD90+ Cancer Stem Cells in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterogeneity of The CD90+ Population in Different Stages of Hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. The Expression of CD90/Thy-1 in Hepatocellular Carcinoma: An In Vivo and In Vitro Study | PLOS One [journals.plos.org]
- 15. CD90/THY1 is over-expressed in prostate cancer-associated fibroblasts and could serve as a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD90 positive cells exhibit aggressive radioresistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 21. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thy-1.1 and Thy-1.2 Allotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that is a member of the immunoglobulin superfamily.[1][2] It is expressed on the surface of a wide variety of cell types, including thymocytes, T lymphocytes, neurons, hematopoietic stem cells, and fibroblasts.[2][3][4] Thy-1 plays a crucial role in a multitude of cellular processes, including cell-cell and cell-matrix adhesion, T-cell activation, neurite outgrowth, fibrosis, and apoptosis.[1][5] In mice, the Thy1 gene is located on chromosome 9 and exists as two distinct alleles, Thy1a and Thy1b, which encode for the Thy-1.1 and Thy-1.2 allotypes, respectively.[3] This technical guide provides a comprehensive overview of the core differences between these two allotypes, their expression, function, and the experimental methodologies used for their study.
Core Structural and Expression Differences
The primary distinction between the Thy-1.1 and Thy-1.2 allotypes lies in a single amino acid substitution at position 89 of the polypeptide chain.[3][6] Thy-1.1 possesses an arginine at this position, while Thy-1.2 has a glutamine.[3] It is important to note that some literature has cited this difference at position 108; however, the consensus in more recent and detailed genomic and protein analyses points to position 89.[3][7] This seemingly minor alteration is significant enough to be recognized by specific monoclonal antibodies, forming the basis for their experimental differentiation.
The expression of these allotypes is strain-specific in mice, a critical consideration for in vivo studies. Thy-1.2 is the more common allotype, expressed in most inbred mouse strains, including the widely used C57BL/6 and BALB/c.[7] In contrast, the Thy-1.1 allotype is found in a limited number of strains, most notably AKR/J and PL mice.[7]
Quantitative Data on Thy-1 Allotypes
| Parameter | Thy-1.1 | Thy-1.2 | Reference Mouse Strains |
| Amino Acid at Position 89 | Arginine | Glutamine | AKR/J, PL (Thy-1.1); C57BL/6, BALB/c (Thy-1.2) |
| Common Monoclonal Antibody Clone | OX7, HIS51 | 30-H12, 53-2.1 | [1] |
| Expression on Thymocytes | High | High | |
| Expression on Peripheral T-cells | Present | Present | [2] |
| Expression on Neurons | High | High | [3] |
Functional Implications and Signaling Pathways
While the structural difference between Thy-1.1 and Thy-1.2 is well-defined, direct comparative studies on functional and signaling differences are limited in the existing literature. Most functional data pertains to Thy-1 in a general sense. Antibody-mediated crosslinking of Thy-1 can trigger T-cell activation, including proliferation and cytokine production.[8] In neuronal cells, Thy-1 is implicated in the inhibition of neurite outgrowth.[3]
Thy-1, being a GPI-anchored protein, lacks an intracellular domain and is localized to lipid rafts.[2] Its signaling is mediated through interactions with other transmembrane proteins, primarily integrins, in both cis (on the same cell) and trans (on adjacent cells).[5] These interactions initiate downstream signaling cascades involving Src family kinases (SFKs), Rho GTPases, and modulation of the TGF-β signaling pathway.[5]
A study using transfected rat basophilic leukemia cells expressing either endogenous Thy-1.1 or transfected murine Thy-1.2 demonstrated that antibody-mediated crosslinking of either allotype could induce an increase in intracellular calcium and subsequent histamine (B1213489) release.[1] This suggests that both allotypes are capable of initiating similar downstream signaling events upon ligation. However, the immunogenicity of the two allotypes differs, with the A strain of mice showing a strong immune response to Thy-1.1, while the reverse is not observed.[9]
General Thy-1 Signaling Pathway
Caption: General Thy-1 signaling pathway upon interaction with integrins.
Experimental Protocols
The differentiation between Thy-1.1 and Thy-1.2 allotypes is primarily achieved through the use of specific monoclonal antibodies in various immunoassays.
Flow Cytometry for Thy-1 Allotype Differentiation
Flow cytometry is a powerful technique for identifying and quantifying cell populations expressing specific surface markers.
Objective: To differentiate and quantify Thy-1.1 and Thy-1.2 positive cells in a mixed cell population (e.g., splenocytes from different mouse strains).
Materials:
-
Single-cell suspension (e.g., splenocytes, thymocytes)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated anti-Thy-1.1 (e.g., clone HIS51)
-
Fluorochrome-conjugated anti-Thy-1.2 (e.g., clone 30-H12)
-
Isotype control antibodies corresponding to the host species and isotype of the primary antibodies
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension from the tissue of interest and wash with cold PBS.
-
Resuspend cells in FACS buffer at a concentration of 1x10^7 cells/mL.
-
Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Aliquot 100 µL of the cell suspension (1x10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of fluorochrome-conjugated anti-Thy-1.1, anti-Thy-1.2, or isotype control antibodies to the respective tubes.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.
-
Analyze the data using appropriate software, gating on live, single cells to determine the percentage of Thy-1.1 and Thy-1.2 positive populations.
Caption: Workflow for flow cytometric analysis of Thy-1 allotypes.
Immunohistochemistry (IHC) for Thy-1 Allotype Staining in Tissue Sections
IHC allows for the visualization of Thy-1 expressing cells within the context of their tissue microenvironment.
Objective: To identify the location of Thy-1.1 or Thy-1.2 expressing cells in paraffin-embedded or frozen tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on slides
-
Xylene and graded ethanol (B145695) series (for FFPE)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0) (for FFPE)
-
Peroxidase blocking solution (e.g., 3% H2O2)
-
Blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species)
-
Primary antibody: anti-Thy-1.1 or anti-Thy-1.2
-
Biotinylated secondary antibody against the primary antibody host species
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol (for FFPE sections):
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 5 min each), and finally rinse in distilled water.[10]
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., microwave, pressure cooker, or water bath at 95-100°C) for 10-20 minutes. Allow to cool for 20 minutes.[10]
-
Peroxidase Block: Incubate sections with peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.[11]
-
Blocking: Apply blocking buffer and incubate for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Drain blocking buffer and apply the primary anti-Thy-1.1 or anti-Thy-1.2 antibody at its optimal dilution. Incubate overnight at 4°C in a humidified chamber.[11]
-
Washing: Wash slides with PBS (3x 5 min).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[10]
-
Washing: Wash slides with PBS (3x 5 min).
-
Enzyme Conjugate Incubation: Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[12]
-
Washing: Wash slides with PBS (3x 5 min).
-
Chromogen Development: Apply DAB substrate solution and monitor for color development under a microscope. Stop the reaction by rinsing with distilled water.[12]
-
Counterstaining: Lightly counterstain with hematoxylin.[12]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium and coverslip.[10]
-
Microscopy: Visualize the staining, where Thy-1 positive cells will appear brown.
Caption: Immunohistochemistry workflow for Thy-1 allotype detection.
Conclusion
The Thy-1.1 and Thy-1.2 allotypes, while differing by only a single amino acid, provide an invaluable tool for immunological and neurological research, particularly for tracking cell populations in vivo. Their differential expression across mouse strains necessitates careful consideration in experimental design. While major functional divergences between the allotypes have not been extensively documented, their distinct antigenicity allows for precise identification and manipulation using specific monoclonal antibodies. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the nuanced roles of these important cell surface glycoproteins in health and disease. Further research directly comparing the signaling capacities of Thy-1.1 and Thy-1.2 may yet uncover subtle functional differences stemming from their single amino acid polymorphism.
References
- 1. Functional expression of the endogenous Thy-1 gene and the transfected murine Thy-1.2 gene in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]
- 6. A caveat for T cell transfer studies: generation of cytotoxic anti-Thy1.2 antibodies in Thy1.1 congenic mice given Thy1.2+ tumors or T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bosterbio.com [bosterbio.com]
The Multifaceted Role of Thy-1 Glycoprotein: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Thy-1 cell surface antigen (CD90) is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001), a member of the immunoglobulin superfamily, that is widely expressed across a variety of cell types, including neurons, thymocytes, fibroblasts, endothelial cells, and mesenchymal stem cells.[1][2] Despite its discovery over five decades ago, the full spectrum of its biological functions continues to be an active area of research.[3][4] Thy-1 is a critical modulator of cell-cell and cell-matrix interactions, playing pivotal roles in a diverse array of physiological and pathological processes such as neurite outgrowth, T-cell activation, apoptosis, fibrosis, and cancer progression.[5][6][7] Lacking a transmembrane domain, Thy-1 exerts its influence by interacting with various cell surface receptors and signaling molecules in both cis (within the same cell membrane) and trans (on adjacent cells).[3] This technical guide provides an in-depth exploration of the core biological functions of the Thy-1 glycoprotein, presenting key quantitative data, detailed experimental methodologies, and visual representations of its intricate signaling pathways to serve as a comprehensive resource for the scientific community.
Core Biological Functions and Signaling Pathways
Thy-1's functional diversity stems from its ability to engage with a multitude of binding partners, thereby activating a cascade of intracellular signaling events. These interactions are highly context-dependent, varying with cell type and the surrounding microenvironment.
Cell Adhesion and Migration
Thy-1 is a key regulator of cellular adhesion and migration, processes fundamental to development, immune surveillance, and wound healing, as well as pathological conditions like cancer metastasis.[8][9] It facilitates these processes primarily through its interaction with integrins, a family of transmembrane adhesion receptors.
Key Interactions and Signaling:
-
Integrin Binding: Thy-1 contains an RGD-like (Arg-Gly-Asp) motif that allows it to bind to several integrins, most notably αvβ3 integrin.[10][11] This interaction can occur in trans, where Thy-1 on one cell binds to an integrin on an opposing cell, or in cis, where Thy-1 and an integrin on the same cell surface interact.
-
Downstream Signaling: Upon engagement with integrins, Thy-1 can trigger canonical outside-in signaling.[12] This leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases (SFKs), which in turn activate downstream effectors like RhoA GTPase, leading to cytoskeletal reorganization, formation of focal adhesions, and modulation of cell motility.[13] In astrocytes, Thy-1 binding to αvβ3 integrin has been shown to induce the recruitment of paxillin (B1203293) and vinculin to focal contacts and increase the tyrosine phosphorylation of p130Cas and FAK.[11]
-
Syndecan-4 Co-receptor: Thy-1 also interacts with the heparan sulfate (B86663) proteoglycan syndecan-4, forming a trimolecular complex with integrins.[3][14] This complex is crucial for mediating mechanotransduction and regulating cell migration.[15]
Experimental Workflow: Cell Adhesion Assay
Neurite Outgrowth
In the nervous system, Thy-1 plays a crucial, yet complex, role in regulating the extension of neurites, the precursors to axons and dendrites.[16] Its expression is developmentally regulated, appearing on most neurons after axonal growth has ceased.[10]
Key Functions:
-
Inhibition of Neurite Outgrowth: Generally, Thy-1 is considered an inhibitor of neurite outgrowth, particularly on mature astrocytes.[10] This inhibitory function is thought to contribute to the stabilization of neuronal connections in the mature central nervous system and may play a role in the limited regenerative capacity of the adult CNS after injury.
-
Mechanism of Action: The inhibitory effect of Thy-1 on neurite outgrowth requires its localization within lipid rafts.[13] The interaction of neuronal Thy-1 with astrocyte αvβ3 integrin in trans can induce neurite retraction.[3] This process involves the activation of RhoA in the neuron, leading to cytoskeletal changes that are unfavorable for neurite extension.
-
Antibody-Induced Outgrowth: Paradoxically, cross-linking of Thy-1 on the neuronal surface with bivalent antibodies can promote neurite outgrowth.[17][18] This suggests that the mode of Thy-1 engagement (e.g., by a cellular ligand versus an antibody) can lead to different downstream signaling outcomes.
Signaling Pathway: Thy-1 Mediated Neurite Retraction
Fibrosis
Thy-1 expression on fibroblasts is a key determinant of their fibrogenic potential. Loss of Thy-1 expression is strongly correlated with the progression of fibrosis in various organs, including the lungs and skin.[4][19]
Role in Fibrogenesis:
-
Myofibroblast Differentiation: Thy-1 negative fibroblasts exhibit an enhanced propensity to differentiate into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition in fibrotic diseases.[5][20] Conversely, the presence of Thy-1 on fibroblasts can suppress myofibroblast activation.
-
TGF-β Activation: Thy-1 negative fibroblasts are more efficient at activating latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.
-
Apoptosis Resistance: The absence of Thy-1 expression on myofibroblasts is associated with resistance to apoptosis, leading to their persistence and the continuation of fibrotic processes.[19][21]
-
Mechanosensing: Thy-1 is involved in the ability of fibroblasts to sense and respond to the stiffness of their surrounding matrix, a critical aspect of mechanotransduction in fibrosis.[3][22]
Cancer
The role of Thy-1 in cancer is multifaceted and often contradictory, appearing to function as both a tumor suppressor and a promoter of metastasis depending on the cancer type.[23][24]
Dual Roles in Oncology:
-
Tumor Suppressor: In some cancers, such as nasopharyngeal and ovarian cancer, Thy-1 acts as a tumor suppressor.[1] Its expression is often lost in these tumors, and re-expression can inhibit tumor growth.[23]
-
Cancer Stem Cell Marker: In other malignancies, including hepatocellular carcinoma and certain breast cancers, Thy-1 is used as a marker for cancer stem cells (CSCs).[21][25][26] High expression of Thy-1 in these contexts is often associated with increased tumorigenicity, metastasis, and a poor prognosis.[26][27]
-
Metastasis: The interaction between Thy-1 on activated endothelial cells and integrins (e.g., αvβ3) on melanoma cells is a critical step in the metastatic cascade, promoting the adhesion of cancer cells to the endothelium and their subsequent extravasation.[28]
T-cell Activation and Apoptosis
Originally identified as a thymocyte differentiation antigen, Thy-1 plays a significant role in immunology.[1][29]
Immunological Functions:
-
T-cell Activation: Cross-linking of Thy-1 on the surface of T-cells can induce a signaling cascade that leads to T-cell proliferation and cytokine synthesis, suggesting a role in T-cell activation.[9][30] This signaling involves the activation of Src family kinases like Lck and Fyn.[11][31]
-
Apoptosis: Thy-1 can also trigger apoptosis in immature thymocytes, a process crucial for the selection and elimination of T-cells during their development in the thymus.[25][32] In fibroblasts, Thy-1 can interact with the Fas death receptor to promote apoptosis, a mechanism important for the resolution of fibrosis.[4][21]
Signaling Pathway: Thy-1 in T-Cell Activation
Quantitative Data on Thy-1
Quantitative analysis of Thy-1 expression and its interactions is crucial for understanding its biological significance. While precise binding affinities are not extensively documented in the literature, expression levels in various cell types and in disease states have been reported.
| Parameter | Cell Type / Condition | Quantitative Value | Reference |
| Expression Level | |||
| Molecules per cell | Human neuronal cell line (TR14) | ~2.25 x 10^5 | [1] |
| Surface Area Coverage | Mouse thymocytes | 10-20% of total surface area | [2] |
| mRNA Expression | Hepatocellular Carcinoma (HCC) vs. distal tissue | Progressively upregulated, highest in HCC nodules (p < 0.001) | [21] |
| Functional Impact | |||
| Cell Adhesion | EL-4 cells (Thy-1+) vs. EL-4 cells (Thy-1-) on astrocytes | ~5-fold greater adhesion for Thy-1+ cells | [10][11] |
| Fibrosis (Collagen) | Thy-1-/- vs. WT mice (bleomycin-induced lung fibrosis) | Significantly more extensive collagen deposition in Thy-1-/- mice (p = 0.013) | [16] |
| Cancer Cell Cycle | Gastric cancer cells (AGS) with Thy-1 overexpression | S phase: 42.17% vs. 27.87% in control (p = 0.001) | [33] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of Thy-1.
Flow Cytometry for Thy-1 Surface Expression
This protocol is for the quantitative analysis of Thy-1 expression on the surface of cultured cells.
Materials:
-
Single-cell suspension of cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-Thy-1 antibody (e.g., FITC, PE, or APC conjugated)
-
Isotype control antibody with the same fluorochrome
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count to determine the cell concentration.
-
Staining: Aliquot approximately 0.5-1 x 10^6 cells per tube. Add the fluorochrome-conjugated anti-Thy-1 antibody at the manufacturer's recommended dilution. In a separate tube, add the corresponding isotype control antibody at the same concentration.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software. Gate on the live cell population based on forward and side scatter, and then determine the percentage of Thy-1 positive cells and the mean fluorescence intensity, comparing the Thy-1 stained sample to the isotype control.
Thy-1 Dependent Neurite Outgrowth Assay
This assay is designed to assess the effect of Thy-1 on neurite extension from cultured neurons.
Materials:
-
Neuronal cell line (e.g., PC12 or primary neurons)
-
Culture plates coated with a suitable substrate (e.g., poly-L-lysine and laminin)
-
Astrocyte-conditioned medium or a co-culture system with astrocytes
-
Soluble Thy-1-Fc fusion protein or anti-Thy-1 antibodies
-
Microscope with imaging software for neurite length measurement
Procedure:
-
Cell Plating: Plate the neuronal cells at a low density on the coated culture plates.
-
Treatment: Treat the cells with different conditions:
-
Control medium
-
Astrocyte-conditioned medium (to provide an inhibitory environment)
-
Astrocyte-conditioned medium + soluble Thy-1-Fc (to test for reversal of inhibition)
-
Control medium + cross-linking anti-Thy-1 antibody (to test for induction of outgrowth)
-
-
Incubation: Culture the cells for 24-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Acquire images of multiple random fields for each condition. Use imaging software to trace and measure the length of the longest neurite for each neuron and the total neurite length per neuron. Statistically compare the different treatment groups.
Co-Immunoprecipitation (Co-IP) to Study Thy-1 Interactions
This protocol is used to identify proteins that interact with Thy-1 within the cell.
Materials:
-
Cell lysate from cells expressing Thy-1
-
Co-IP Lysis/Wash Buffer
-
Anti-Thy-1 antibody for immunoprecipitation
-
Control IgG (from the same species as the anti-Thy-1 antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Thy-1 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein. The presence of the interacting protein in the Thy-1 IP lane, but not in the control IgG lane, indicates an interaction.
Conclusion
The Thy-1 glycoprotein is a remarkably versatile molecule that orchestrates a wide range of cellular behaviors. Its ability to interact with multiple partners, particularly integrins and syndecans, and to modulate key signaling pathways involving FAK, Src, and Rho GTPases, places it at the center of numerous biological processes. The context-dependent nature of its function, acting as a suppressor of fibrosis and certain cancers while promoting metastasis and serving as a stem cell marker in others, highlights the complexity of its regulatory mechanisms. For researchers and drug development professionals, a thorough understanding of Thy-1's biology is essential for harnessing its therapeutic potential, whether by targeting its interactions to promote nerve regeneration, inhibit fibrosis, or combat cancer. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for further investigation into this enigmatic and functionally significant glycoprotein.
References
- 1. Human Thy-1: expression on the cell surface of neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thy-1 as an Integrator of Diverse Extracellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]
- 5. JCI Insight - Soluble Thy-1 reverses lung fibrosis via its integrin-binding motif [insight.jci.org]
- 6. THY1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Thy-1 (CD90)-regulated cell adhesion and migration of mesenchymal cells: insights into adhesomes, mechanical forces, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thy-1 binds to integrin beta(3) on astrocytes and triggers formation of focal contact sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Getting a Grip on Thy-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. Tissue expression of THY1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. Loss of Fibroblast Thy-1 Expression Correlates with Lung Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Thy-1–negative immunofibroblast population emerges as a key determinant of fibrotic outcomes to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Thy-1 plays a pathogenic role and is a potential biomarker for skin fibrosis in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thy-1 Expression in Human Fibroblast Subsets Defines Myofibroblastic or Lipofibroblastic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The mRNA Distribution of Cancer Stem Cell Marker CD90/Thy-1 Is Comparable in Hepatocellular Carcinoma of Eastern and Western Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Thy-1 in Integrin Mediated Mechanotransduction [frontiersin.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. High Expression of THY1 in Intestinal Gastric Cancer as a Key Factor in Tumor Biology: A Poor Prognosis-Independent Marker Related to the Epithelial–Mesenchymal Transition Profile [mdpi.com]
- 25. THY1 | Cancer Genetics Web [cancerindex.org]
- 26. High CD90 (THY-1) expression positively correlates with cell transformation and worse prognosis in basal-like breast cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Immunoprecipitation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 29. sartorius.com [sartorius.com]
- 30. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ulab360.com [ulab360.com]
- 32. ptglab.com [ptglab.com]
- 33. THY-1 (CD90) expression promotes the growth of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of the Thy-1 Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core molecular functions of the Thy-1 antigen, also known as CD90. From its initial identification as a T-lymphocyte marker to its current recognition as a key player in neuronal development, fibrosis, and stem cell biology, Thy-1 has been a subject of intense scientific scrutiny for over half a century. This document provides a comprehensive overview of the pivotal experiments, quantitative expression data, and intricate signaling pathways associated with this multifaceted glycoprotein (B1211001).
Discovery and Historical Perspective
The Thy-1 antigen was the first T-cell marker to be identified, a landmark discovery made in 1964 by Arnold E. Reif and Jean M. V. Allen.[1] Their work, originally aimed at raising antiserum against leukemia-specific antigens in mice, unexpectedly revealed a powerful antibody response against normal thymocytes.[2] This led to the identification of a new antigen they initially named theta (θ).[1] The antigen was later renamed Thy-1 to reflect its high abundance on thymocytes.[3][4]
Early studies established that Thy-1 was not only present on murine thymocytes and peripheral T-lymphocytes but also in the nervous tissues of mice.[1][4] This dual presence in the immune and nervous systems hinted at the molecule's complex biological roles, a theme that has persisted throughout decades of research.
Structurally, Thy-1 is a small, 25-37 kDa, heavily N-glycosylated glycoprotein anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[1][3] It possesses a single V-like immunoglobulin domain, making it one of the smallest members of the immunoglobulin superfamily.[1] The structural analysis of Thy-1 was instrumental in the foundation of this extensive family of cell surface and soluble proteins involved in recognition, binding, or adhesion processes of cells.
Quantitative Expression of Thy-1
The expression of Thy-1 is highly regulated and varies significantly across different cell types, tissues, and even between species. This differential expression is a key aspect of its diverse biological functions.
Expression in the Immune System
In mice, Thy-1 is abundantly expressed on thymocytes, with approximately 1 million molecules per cell, covering 10-20% of the thymocyte surface area.[5][6] Its expression levels decrease as thymocytes mature and migrate to the periphery. In humans, Thy-1 is present on a small subset of CD34+ hematopoietic stem cells in the bone marrow, umbilical cord blood, and fetal liver, but it is largely absent from mature peripheral T-cells.[3][7]
Expression in the Nervous System
Thy-1 is highly expressed in the mature central and peripheral nervous systems of all mammalian species studied.[4][8] Quantitative absorption analyses in the human brain have shown that grey matter contains 5-10 times more Thy-1 than white matter.[1] Specific neuronal cell lines have been shown to express high levels of Thy-1, with approximately 2.25 x 10^5 molecules per cell on the TR14 human neuronal cell line.[8]
Expression in Other Tissues
Thy-1 is also expressed on a variety of other cell types, including subsets of fibroblasts, endothelial cells, smooth muscle cells, and mesenchymal stem cells.[3][6][7] The expression on these cells is often context-dependent and can be modulated during processes like inflammation, wound healing, and cancer progression.
Table 1: Quantitative Expression of Thy-1 in Various Cell Types
| Cell Type/Tissue | Species | Expression Level | Reference(s) |
| Rat Thymocytes | Rat | ~1 x 10^6 molecules/cell | [5] |
| Human Neuronal Cell Line (TR14) | Human | ~2.25 x 10^5 molecules/cell | [8] |
| Human Neuronal Cell Line (LAN-1) | Human | ~9.4 x 10^4 molecules/cell (2.4x less than TR14) | [8] |
| Human Fetal Liver CD34+ cells | Human | Up to 50% positive | [9] |
| Human Cord Blood CD34+ cells | Human | Present, smaller population than fetal liver | [9] |
| Human Bone Marrow CD34+ cells | Human | Present, smaller population than fetal liver | [9] |
| Human Bone Marrow (total) | Human | < 0.1% of nucleated cells | [8] |
| Mouse Thymus | Mouse | Covers 10-20% of thymocyte surface area | [6] |
| Human Brain (Grey Matter vs. White Matter) | Human | 5-10 times higher in grey matter | [1] |
Key Experimental Protocols
The characterization of Thy-1 has relied on a variety of immunological and molecular techniques. Below are detailed methodologies for key experiments that were instrumental in understanding Thy-1.
Original Method for Thy-1 Detection: Complement-Dependent Cytotoxicity (CDC) Assay
The initial discovery of the theta (Thy-1) antigen by Reif and Allen utilized a complement-dependent cytotoxicity (CDC) assay. This technique measures the ability of antibodies to kill target cells in the presence of complement, a collection of serum proteins that can be activated to form a lytic membrane attack complex.
Principle: Anti-Thy-1 antibodies bind to Thy-1 on the surface of thymocytes. The binding of these antibodies activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the cell surface. The MAC creates pores in the cell membrane, resulting in cell lysis.
Detailed Protocol:
-
Target Cell Preparation:
-
Harvest thymocytes from the thymus of an AKR mouse (Thy-1.1 positive).
-
Prepare a single-cell suspension by gently teasing the thymus in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Wash the cells by centrifugation and resuspend them in the assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the anti-Thy-1 antiserum (e.g., from a C3H mouse immunized with AKR thymocytes).
-
In a 96-well U-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted antiserum to the respective wells.
-
Include a negative control with normal mouse serum instead of the antiserum.
-
Incubate the plate at 4°C for 30 minutes to allow antibody binding.
-
-
Complement Addition:
-
Use a source of complement, typically rabbit serum, that has been pre-absorbed to remove any natural antibodies against mouse cells.
-
Add 50 µL of the complement solution to each well.
-
Include a complement control well with cells and complement but no antibody.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Assessment of Cytotoxicity:
-
Cell viability can be assessed using a vital dye such as trypan blue.
-
Add 10 µL of 0.4% trypan blue to each well.
-
Count the number of live (unstained) and dead (blue) cells using a hemocytometer.
-
The percentage of cytotoxicity is calculated as: (% Dead Cells in Test - % Dead Cells in Control) / (100 - % Dead Cells in Control) * 100.
-
Immunofluorescence Staining for Thy-1 in Mouse Brain Tissue
Immunofluorescence is a powerful technique to visualize the distribution of an antigen in tissue sections. This method was crucial for demonstrating the presence of Thy-1 in the nervous system.
Principle: A primary antibody specific for Thy-1 binds to the antigen in a fixed brain tissue section. A secondary antibody, conjugated to a fluorescent dye (fluorophore), then binds to the primary antibody. When viewed under a fluorescence microscope, the areas where Thy-1 is present will emit light of a specific color.
Detailed Protocol:
-
Tissue Preparation:
-
Perfuse a mouse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to fix the brain tissue.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in a 30% sucrose (B13894) solution in PBS until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze it.
-
Cut 20-40 µm thick sections on a cryostat and mount them on glass slides.
-
-
Staining Procedure:
-
Wash the sections three times for 5 minutes each in PBS to remove the OCT.
-
Permeabilize the tissue by incubating the sections in PBS containing 0.3% Triton X-100 for 15 minutes. This step is necessary for intracellular antigens but may not be required for surface antigens like Thy-1.
-
Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against Thy-1 (e.g., a monoclonal rat anti-mouse Thy-1 antibody) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rat IgG conjugated to Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each in PBS in the dark.
-
-
Mounting and Visualization:
-
Mount the sections with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Coverslip the slides and seal the edges with nail polish.
-
Visualize the staining using a fluorescence or confocal microscope.
-
Thy-1 Signaling Pathways
Thy-1, despite lacking a transmembrane domain, is a potent signaling molecule that influences a wide array of cellular processes. Its signaling capabilities are primarily mediated through its localization in lipid rafts and its interactions with other cell surface receptors, particularly integrins, and cytoplasmic signaling molecules.
Thy-1 and T-Cell Activation
Cross-linking of Thy-1 on the surface of T-cells can mimic the effects of T-cell receptor (TCR) activation, leading to cellular proliferation and cytokine production. This process involves the activation of several intracellular signaling cascades.
Thy-1 and Neurite Outgrowth
In the nervous system, Thy-1 plays a crucial role in regulating neurite outgrowth, a fundamental process in neuronal development and regeneration. The interaction of neuronal Thy-1 with integrins on adjacent astrocytes is a key signaling event in this process.
Thy-1 and Integrin Signaling in Fibroblasts
In fibroblasts, Thy-1 modulates cell adhesion, migration, and differentiation into myofibroblasts, processes that are critical in wound healing and fibrosis. A key mechanism involves the regulation of TGF-β activation.
Conclusion
From its serendipitous discovery as a thymocyte antigen to its current status as a key regulator of diverse cellular functions, Thy-1 has proven to be a molecule of enduring scientific interest. Its complex expression patterns and multifaceted signaling capabilities in the immune system, nervous system, and beyond continue to be active areas of research. A deeper understanding of the molecular mechanisms underlying Thy-1 function holds significant promise for the development of novel therapeutic strategies for a range of diseases, including autoimmune disorders, neurological damage, and fibrotic conditions. This guide provides a foundational understanding of this remarkable molecule, intended to support the ongoing efforts of researchers and drug development professionals in harnessing the therapeutic potential of targeting Thy-1.
References
- 1. Distribution of Thy-1 in human brain: immunofluorescence and absorption analyses with a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thy-1 in developing nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thy-1, a Pathfinder Protein for the Post-genomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Human Thy-1: expression on the cell surface of neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complement‐Dependent Cytotoxicity (CDC) to Detect Anti‐HLA Antibodies: Old but Gold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Immunofluorescence Staining with SC-53116
These application notes provide detailed protocols for the use of SC-53116 (Thy-1/CD90, clone OX7) antibody in immunofluorescence (IF) staining of cultured cells and frozen tissue sections. The information is intended for researchers, scientists, and drug development professionals.
Product Information
| Product Name | Catalog Number | Clone | Isotype | Recommended Applications |
| Thy-1/CD90 Antibody | This compound | OX7 | Mouse IgG1 κ | IF, IHC(P), WB, IP, FCM |
Quantitative Data Summary
The following table summarizes the recommended starting dilutions for immunofluorescence applications. Optimal dilutions should be determined experimentally by the end-user.
| Application | Starting Dilution | Dilution Range |
| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 |
Signaling Pathway
Thy-1 (CD90) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a role in various cellular processes, including T-cell activation, neurite outgrowth, apoptosis, and cell adhesion.[1] It participates in multiple signaling cascades by interacting with integrins and protein tyrosine kinases within lipid rafts.[1]
References
Application Notes: Detection of Thy-1 (CD90) using OX7 Monoclonal Antibody by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thy-1, also known as CD90, is a 25-37 kDa glycophosphatidylinositol (GPI)-anchored cell surface protein that is a member of the immunoglobulin superfamily.[1][2] It is expressed on various cell types, including neurons, T-cells, fibroblasts, and a variety of stem cells.[2][3] Thy-1 is involved in numerous signaling cascades that regulate cell adhesion, migration, T-cell activation, neurite outgrowth, and fibrosis.[1][4] The OX7 monoclonal antibody is a widely used reagent that specifically recognizes the Thy-1.1 antigenic determinant found in rats and certain strains of mice.[5][6][7] This document provides a detailed protocol for the detection of Thy-1 protein by Western blot using the OX7 antibody.
Quantitative Data Summary
The following table provides recommended starting points for the quantitative parameters of the Western blot protocol. It is highly recommended that each user optimizes these conditions for their specific experimental context.[8]
| Parameter | Recommended Value / Range | Notes |
| Sample Type | Brain, Thymus, Fibroblasts, Neuronal Cell Lysates | Thy-1 is highly expressed in neural tissue and thymocytes.[2][4] |
| Protein Load | 20-40 µg total protein per lane | Adjust based on the expression level of Thy-1 in your sample. |
| SDS-PAGE Gel | 12% or 15% Acrylamide Gel | To resolve proteins in the 25-37 kDa range. |
| Expected MW | 25-37 kDa | Due to heavy N-glycosylation, Thy-1 often appears as a diffuse band.[1][2] |
| Transfer Membrane | PVDF or Nitrocellulose (0.45 µm) | PVDF is recommended for its higher binding capacity. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or 5% BSA in TBST | Incubate for 1 hour at room temperature. |
| Primary Antibody | Mouse anti-Thy-1 (Clone: OX7) | Host/Isotype: Mouse IgG1.[8] |
| Primary Antibody Dilution | 1:100 - 1:2000 in Blocking Buffer | Start with 1:1000 and optimize.[6] Incubate overnight at 4°C. |
| Secondary Antibody | HRP-conjugated Anti-Mouse IgG | Use at a dilution recommended by the manufacturer (e.g., 1:2000 - 1:10000).[9] |
| Detection | Enhanced Chemiluminescence (ECL) |
Experimental Workflow
The diagram below illustrates the major steps involved in the Western blot protocol for Thy-1 detection.
Detailed Experimental Protocol
1. Sample Preparation and Lysis a. For tissue samples, flash-freeze in liquid nitrogen and grind to a powder. For cultured cells, wash with ice-cold PBS and scrape.[9] b. Resuspend the cell pellet or tissue powder in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein extract) to a new pre-chilled tube. f. Determine the protein concentration using a BCA protein assay.
2. SDS-PAGE a. Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer. b. Heat the samples at 95-100°C for 5 minutes. c. Load the denatured samples and a molecular weight marker into the wells of a 12% or 15% polyacrylamide gel. d. Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) according to the transfer system manufacturer's instructions (e.g., wet or semi-dry transfer). c. Perform the transfer. For a wet transfer, a typical condition is 100V for 60-90 minutes at 4°C. d. After transfer, verify protein transfer by staining the membrane with Ponceau S solution. Destain with TBST before blocking.
4. Immunoblotting a. Place the membrane in a blocking solution (5% non-fat dry milk or 5% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.[9] b. Discard the blocking solution and add the primary antibody solution. Dilute the Thy-1 (OX7) antibody in fresh blocking buffer (suggested starting dilution 1:1000).[6] c. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. d. The next day, remove the antibody solution and wash the membrane three times for 10 minutes each with TBST. e. Add the HRP-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. f. Incubate for 1 hour at room temperature with gentle agitation. g. Remove the secondary antibody solution and wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the Enhanced Chemiluminescence (ECL) working solution by mixing the reagents as per the manufacturer's protocol.[9] b. Incubate the membrane in the ECL solution for 1-5 minutes. c. Remove the membrane from the solution, drain excess reagent, and place it in a plastic wrap or a chemiluminescence imager. d. Capture the signal using an imaging system or by exposing it to X-ray film. Multiple exposure times may be necessary to achieve an optimal signal. e. The expected band for Thy-1 will be in the range of 25-37 kDa.[1]
Thy-1 Signaling Pathway
Thy-1, being a GPI-anchored protein, lacks an intracellular domain and initiates signaling by associating with other transmembrane proteins, such as integrins and Src-family kinases (SFKs), within lipid rafts.[1][10] This interaction can trigger downstream cascades affecting cell adhesion and migration.
References
- 1. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD90 - Wikipedia [en.wikipedia.org]
- 3. THY1抗体,小鼠单克隆 clone TH350, purified from hybridoma cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thy1/CD90 (D3V8A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. scbt.com [scbt.com]
- 6. novusbio.com [novusbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. img.abclonal.com [img.abclonal.com]
- 10. Thy-1 as an Integrator of Diverse Extracellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thy-1/CD90 Antibody (sc-53116) in Immunohistochemistry (IHC-P)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the use of the mouse monoclonal antibody sc-53116, which targets the Thy-1 cell surface antigen (also known as CD90), in immunohistochemistry on paraffin-embedded sections (IHC-P).
Product Information
| Parameter | Details |
| Antibody Name | Thy-1/CD90 Antibody (Clone OX7) |
| Catalog Number | This compound |
| Target Antigen | Thy-1/CD90 |
| Host Species | Mouse |
| Isotype | IgG1 κ |
| Reactivity | Human, Mouse, Rat[1][2][3] |
| Validated Application | Immunohistochemistry (Paraffin) (IHC-P), Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Flow Cytometry (FCM)[1][2][3] |
Recommended Dilutions for IHC-P
The optimal antibody dilution should be determined experimentally by the end-user. However, the following provides a recommended starting point and range based on manufacturer guidelines and literature.
| Application | Recommended Starting Dilution | Dilution Range |
| IHC-P | 1:50[2] | 1:50 - 1:500[2] |
Thy-1/CD90 Signaling Pathway
Thy-1 (CD90) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in cell-cell and cell-matrix interactions, influencing a variety of cellular processes including T-cell activation, neurite outgrowth, apoptosis, and tumor suppression.[4] Thy-1 is known to signal via integrins and protein tyrosine kinases.[4] For instance, the interaction of Thy-1 with αvβ3 integrins on adjacent cells can trigger intracellular signaling cascades involving Src family kinases and the activation of RhoA GTPase, which in turn regulates the actin cytoskeleton and influences cell adhesion and migration.[4][5]
Experimental Workflow for IHC-P
The following diagram outlines the major steps for performing immunohistochemistry on paraffin-embedded tissue sections.
Detailed Protocol for IHC-P using this compound
This protocol provides a general guideline. Optimal conditions for specific tissues and experimental setups should be determined by the user.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary antibody: Thy-1/CD90 (this compound)
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 changes for 5 minutes each. b. Rehydrate through a graded ethanol series:
- 100% ethanol, 2 changes for 3 minutes each.
- 95% ethanol for 3 minutes.
- 70% ethanol for 3 minutes. c. Rinse in deionized water for 5 minutes.[6]
-
Antigen Retrieval: a. Immerse slides in a container with 10 mM Sodium Citrate buffer, pH 6.0. b. Heat the slides in a microwave, water bath, or pressure cooker. A common method is to heat to 95-100°C for 20 minutes.[7] c. Allow slides to cool to room temperature (approximately 20-30 minutes). d. Rinse slides in PBS, 2 changes for 5 minutes each.
-
Endogenous Peroxidase Quenching: a. Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8] b. Rinse slides in PBS, 2 changes for 5 minutes each.
-
Blocking: a. Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the Thy-1/CD90 antibody (this compound) to the desired concentration (starting at 1:50) in a suitable antibody diluent. b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Rinse slides in PBS, 3 changes for 5 minutes each. b. Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature. c. Rinse slides in PBS, 3 changes for 5 minutes each. d. Incubate with ABC reagent for 30 minutes at room temperature. e. Rinse slides in PBS, 3 changes for 5 minutes each. f. Apply DAB substrate and monitor for color development (typically 2-10 minutes). g. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series (70%, 95%, 100%). b. Clear in xylene. c. Apply a coverslip using a permanent mounting medium.
Expected Results: Immunoperoxidase staining of formalin-fixed, paraffin-embedded tissues should show staining in relevant cell types. For example, in human cerebral cortex, neuropil staining may be observed, while in mouse brain tissue, cytoplasmic staining of neuronal and glial cells can be expected.
Disclaimer: This protocol is a general guideline. Researchers should optimize the protocol for their specific experimental conditions. Always refer to the product datasheet for the most up-to-date information.
References
- 1. scbt.com [scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. biocompare.com [biocompare.com]
- 4. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold [frontiersin.org]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-53116 (Thy-1/CD90) Staining
These application notes provide detailed protocols for the fixation and permeabilization of cells for immunofluorescent staining using SC-53116, a monoclonal antibody that targets the Thy-1 (CD90) cell surface antigen.[1][2][3] Thy-1 is a widely used marker for various cell types, including T-cells, neurons, and stem cells.[2] Accurate and reproducible staining is critical for the identification and characterization of these cells.
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of specific proteins. The success of an IF experiment is highly dependent on the proper preparation of the biological sample, with cell fixation and permeabilization being two of the most critical steps.[4] Fixation aims to preserve the cellular structure and antigenicity of the target protein in a "life-like" state, while permeabilization allows antibodies to access intracellular epitopes.[4][5]
This compound is a mouse monoclonal antibody that recognizes the Thy-1.1 antigenic determinant on mouse, rat, and human cells and is suitable for use in immunofluorescence.[2] While Thy-1 is a cell surface glycoprotein, permeabilization is often necessary when co-staining for intracellular targets.[2] The choice of fixation and permeabilization reagents can significantly impact the staining pattern and intensity. This document provides recommended protocols and a comparison of different methods to assist researchers in optimizing their staining with this compound.
Data Presentation
Table 1: Comparison of Fixation and Permeabilization Methods
| Method | Fixative | Permeabilization Agent | Advantages | Disadvantages | Recommended for this compound (Thy-1) Staining |
| Cross-linking Fixation followed by Detergent Permeabilization | 4% Paraformaldehyde (PFA) in PBS | 0.1-0.5% Triton™ X-100 or 0.1-0.2% Tween-20 in PBS | Good preservation of cellular morphology.[4] Compatible with a wide range of antibodies. | Can mask epitopes, potentially requiring antigen retrieval.[5] Formaldehyde can induce autofluorescence.[5] | Primary recommendation , especially when co-staining for intracellular proteins. |
| Organic Solvent Fixation and Permeabilization | Cold (-20°C) Methanol (B129727) or Acetone | Not required (solvent acts as both fixative and permeabilizing agent) | Simple and fast procedure.[6] Can enhance the signal for some antigens. | Can alter cell morphology.[7] May not be suitable for all antigens, particularly soluble or membrane-associated proteins. | Alternative method , can be tested if the primary method yields suboptimal results. |
| Saponin-based Permeabilization | 4% Paraformaldehyde (PFA) in PBS | 0.1% Saponin in PBS | Gently permeabilizes the plasma membrane while leaving organellar membranes largely intact. Reversible permeabilization. | May not be sufficient for nuclear or some organellar antigens. | Recommended for applications where only the plasma membrane needs to be permeabilized. |
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Triton™ X-100 Permeabilization (Recommended)
This protocol is recommended for most applications, including co-staining for intracellular antigens.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared)
-
0.1% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary Antibody: this compound (Thy-1/CD90 antibody)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips or in chamber slides to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 10-20 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature. Note: This step can be skipped if only staining for the cell surface Thy-1 antigen.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the this compound antibody to the recommended starting concentration (e.g., 1:50) in Blocking Buffer.[2] Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI or Hoechst in PBS for 5 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Cold Methanol Fixation and Permeabilization
This is a faster alternative protocol that can sometimes improve the signal for certain epitopes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
100% Methanol, pre-chilled to -20°C
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: this compound (Thy-1/CD90 antibody)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips or in chamber slides.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound antibody in Blocking Buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain in PBS for 5 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: Workflow for immunofluorescent staining using this compound.
Caption: Principle of indirect immunofluorescence for this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. scbt.com [scbt.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes for SC-53116-PE in Multicolor Flow Cytometry
Introduction
SC-53116-PE is a monoclonal antibody, clone OX7, conjugated to the fluorophore R-Phycoerythrin (PE). This antibody specifically targets the Thy-1 cell surface antigen, also known as CD90.[1][2][3] Thy-1 is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) expressed on the surface of various cell types, including thymocytes, neurons, hematopoietic stem cells, and fibroblasts in mice and rats.[2][4] In humans, it is also found on a subpopulation of CD34+ bone marrow cells, which are putative hematopoietic stem cells.[2] The PE conjugate of this antibody is a valuable tool for identifying and characterizing Thy-1 positive cell populations using multicolor flow cytometry.
The Power of PE in Multicolor Flow Cytometry
R-Phycoerythrin (PE) is an intensely bright phycobiliprotein derived from red algae.[5] Its exceptional fluorescence intensity makes it particularly well-suited for detecting antigens with low expression levels or for identifying rare cell populations.[6] PE is efficiently excited by the 488 nm blue laser commonly found on most flow cytometers and has its maximum emission in the yellow-orange region of the spectrum (around 575 nm).[6][7] The large Stokes shift and high quantum yield of PE contribute to its excellent signal-to-noise ratio.[5] When designing multicolor panels, PE is often the fluorophore of choice for critical markers that define specific subsets of interest.
Applications
The this compound-PE conjugate can be effectively utilized in a variety of research areas, including:
-
Immunophenotyping: Identification and enumeration of Thy-1 positive cell populations in heterogeneous samples such as peripheral blood, bone marrow, and dissociated tissues.
-
Stem Cell Biology: Characterization and isolation of hematopoietic stem cells and mesenchymal stem cells.
-
Neuroscience: Identification of Thy-1 expressing neuronal and glial cells.
-
Cancer Research: Studying the expression of Thy-1 on tumor cells and its potential role in tumorigenesis.
Experimental Protocols
A. Cell Preparation for Flow Cytometry
This protocol outlines the general steps for preparing a single-cell suspension from peripheral blood mononuclear cells (PBMCs). The protocol may need to be optimized for other tissue types.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting PBMCs: After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Washing: Transfer the collected PBMCs to a new conical tube and wash with PBS. Centrifuge at 300 x g for 10 minutes at 4°C.
-
Cell Counting and Viability: Resuspend the cell pellet in PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Cell Concentration Adjustment: Adjust the cell concentration to 1 x 10^7 cells/mL in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).
B. Staining Protocol for this compound-PE
-
Aliquot Cells: Aliquot 100 µL of the prepared cell suspension (containing 1 x 10^6 cells) into flow cytometry tubes.
-
Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding, add an Fc receptor blocking agent and incubate for 10 minutes at 4°C.
-
Antibody Staining: Add 1 µg of this compound-PE to the cell suspension.[2] For multicolor experiments, add other fluorophore-conjugated antibodies at their predetermined optimal concentrations.
-
Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspension: Decant the supernatant and resuspend the cell pellet in 500 µL of staining buffer.
-
Data Acquisition: Proceed with data acquisition on a flow cytometer.
Data Presentation
Table 1: Representative Panel for Multicolor Flow Cytometry
This table provides an example of a multicolor panel incorporating this compound-PE for the analysis of mouse splenocytes. The concentrations provided are starting points and should be optimized for each specific experiment.
| Marker | Fluorophore | Laser Line (nm) | Emission (nm) | Concentration (µg/10^6 cells) | Cell Population |
| CD45 | FITC | 488 | 525/50 | 0.5 | All Leukocytes |
| Thy-1 (CD90) | PE | 488 | 575/26 | 1.0 | T-cells, Stem Cells |
| CD4 | PerCP-Cy5.5 | 488 | 695/40 | 0.25 | Helper T-cells |
| CD8a | APC | 633 | 660/20 | 0.25 | Cytotoxic T-cells |
| B220 | APC-Cy7 | 633 | 780/60 | 0.5 | B-cells |
| Viability Dye | eFluor 780 | 633 | 780/60 | 1:1000 | Dead Cells |
Visualizations
Diagram 1: Experimental Workflow for Multicolor Flow Cytometry
Caption: Workflow for staining cells with this compound-PE for flow cytometry.
Diagram 2: Generalized Thy-1 Signaling Cascade
Caption: Potential signaling events following Thy-1 engagement.
References
- 1. biocompare.com [biocompare.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. scbt.com [scbt.com]
- 4. CD90.1 (Thy-1.1) Monoclonal Antibody (HIS51), PE-Cyanine7 (25-0900-82) [thermofisher.com]
- 5. R-phycoerythrin (R-PE) | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. PE Conjugated Antibodies | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for SC-53116 in Cell Sorting
For: Researchers, scientists, and drug development professionals.
Subject: Application of SC-53116 for Cell Sorting and Analysis
Introduction
This document provides detailed application notes and protocols for the use of this compound in cell sorting and analysis. It is critical to note that this compound is the catalog number for a mouse monoclonal antibody, Thy-1 (OX7), and not a small molecule inhibitor of the Prostaglandin E2 (PGE2) EP1 receptor.[1][2][3] This antibody is designed for the detection of the Thy-1.1 antigenic determinant, also known as CD90, which is a cell surface glycoprotein.[1] Therefore, its application in cell sorting is based on the principles of antibody-based cell separation, such as Fluorescence-Activated Cell Sorting (FACS), rather than the inhibition of a signaling pathway.
This document is structured to first provide the correct context for the application of the Thy-1 (OX7) antibody (this compound) in cell sorting. Subsequently, as the initial query indicated an interest in the PGE2/EP1 signaling pathway, a detailed overview of this pathway is also provided for informational purposes.
This compound: Thy-1 (OX7) Antibody for Cell Sorting
Product Information
| Parameter | Description |
| Product Name | Thy-1 (OX7) |
| Catalog Number | This compound |
| Host Species | Mouse |
| Isotype | IgG1 kappa |
| Target | Thy-1.1 antigenic determinant (CD90) |
| Reactivity | Mouse, Rat, Human |
| Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry (FCM) |
Principle of Application in Cell Sorting
The Thy-1 (OX7) antibody (this compound) is utilized in cell sorting to isolate cells that express the Thy-1.1 (CD90) surface antigen.[1] For this purpose, the antibody is typically conjugated to a fluorophore (e.g., FITC, PE, Alexa Fluor® dyes) to enable detection by a flow cytometer. The process involves incubating a heterogeneous cell population with the fluorescently labeled Thy-1 antibody. The antibody specifically binds to the Thy-1 positive cells. A flow cytometer then identifies and physically separates the labeled cells from the unlabeled ones based on their fluorescence.
Experimental Protocol: Cell Sorting of Thy-1 Positive Cells using this compound
This protocol outlines the general steps for fluorescently labeling and sorting Thy-1 positive cells using a fluorophore-conjugated version of this compound.
Materials:
-
Single-cell suspension of the desired cell type
-
Fluorophore-conjugated Thy-1 (OX7) antibody (e.g., this compound FITC or this compound PE)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Flow cytometry sorting buffer (e.g., PBS with 1-2% BSA and 1-2 mM EDTA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with sorting capabilities
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture. Ensure minimal cell clumping.
-
Count the cells and determine the viability.
-
Resuspend the cells in cold flow cytometry sorting buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
According to the manufacturer's datasheet, add the recommended amount of fluorophore-conjugated Thy-1 (OX7) antibody to the cell suspension. A typical starting concentration is 1 µg per 1 x 10^6 cells.[1]
-
Incubate the cells with the antibody for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1-2 mL of cold flow cytometry sorting buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
-
Viability Staining:
-
After the final wash, resuspend the cells in 0.5 mL of cold flow cytometry sorting buffer.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to distinguish live from dead cells.
-
-
Flow Cytometry and Sorting:
-
Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorophore.
-
Run unstained and single-color controls to set up compensation and gating.
-
Acquire the stained sample and gate on the live, single-cell population.
-
Identify the Thy-1 positive population based on fluorescence intensity.
-
Set the sort gates to isolate the Thy-1 positive cells.
-
Collect the sorted cells in appropriate collection tubes containing media or buffer.
-
-
Post-Sort Analysis:
-
Re-analyze a small aliquot of the sorted population to assess purity.
-
Experimental Workflow Diagram
References
Application of EP4 Receptor Antagonists in Neuroscience Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on SC-53116: The designation "this compound" is cataloged as a mouse monoclonal antibody to Thy-1 (CD90). However, the detailed request for quantitative data, signaling pathways, and experimental protocols strongly suggests an interest in a bioactive small molecule. This document focuses on a compound class highly relevant to neuroscience research that aligns with these requirements: the Prostaglandin (B15479496) E2 (PGE2) Receptor 4 (EP4) antagonists. A prominent example from this class is often generically referred to as "EP4 receptor antagonist 1".
Introduction
Prostaglandin E2 (PGE2) is a key lipid signaling molecule in the central nervous system (CNS) that exerts a wide range of effects through its four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a critical player in modulating neuroinflammation, neuronal survival, and synaptic plasticity. Consequently, selective EP4 receptor antagonists are valuable tools in neuroscience research, offering the potential to dissect the complex roles of PGE2 signaling in both physiological and pathological states. This document provides a detailed overview of the applications of EP4 receptor antagonists in neuroscience, including their mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of an EP4 receptor antagonist is the competitive blockade of PGE2 binding to the EP4 receptor. This inhibition prevents the activation of downstream signaling cascades. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP, in turn, activates Protein Kinase A (PKA). However, the EP4 receptor can also couple to other pathways, including the Gi alpha subunit (Gαi) and β-arrestin.
By blocking the EP4 receptor, antagonists can effectively reduce inflammation, mitigate pain, and potentially prevent neuronal damage in various neurological disorders.[1]
Signaling Pathways
The signaling pathway initiated by PGE2 binding to the EP4 receptor and its subsequent inhibition by an antagonist can be visualized as follows:
Caption: PGE2-EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Applications in Neuroscience Research
EP4 receptor antagonists have been utilized in a variety of neuroscience research areas, primarily focusing on their anti-inflammatory and neuroprotective properties.
1. Neuroinflammation: PGE2 is a key mediator of inflammation in the brain. EP4 receptor signaling in microglia, the resident immune cells of the CNS, can suppress the production of pro-inflammatory cytokines.[2] Studies have shown that EP4 receptor activation attenuates the inflammatory response to lipopolysaccharide (LPS) and amyloid-beta (Aβ) oligomers.[3] Conversely, the use of EP4 antagonists can potentiate these inflammatory responses, making them valuable tools to study the role of endogenous PGE2 in modulating microglial activation.
2. Neuroprotection in Stroke and Neurodegenerative Diseases: The EP4 receptor has been implicated in neuroprotective signaling pathways. In models of cerebral ischemia, activation of the EP4 receptor has been shown to be neuroprotective.[4][5][6] In the context of Parkinson's disease models, EP4 receptor signaling has demonstrated both neuroprotective and anti-inflammatory effects.[7] EP4 antagonists are used in these models to investigate the therapeutic potential of blocking detrimental PGE2 effects that may contribute to neuronal damage.
3. Synaptic Plasticity and Pain: PGE2 can modulate synaptic transmission and plasticity, processes that are fundamental to learning and memory, as well as the sensitization of pain pathways.[8] The EP4 receptor is expressed in sensory neurons and its levels increase during peripheral inflammation, contributing to pain hypersensitivity.[9] EP4 antagonists are therefore used to study the role of PGE2-EP4 signaling in synaptic plasticity and to explore their potential as analgesic agents.
Quantitative Data
The following tables summarize key quantitative data for representative EP4 receptor antagonists.
Table 1: In Vitro Potency of EP4 Receptor Antagonist 1
| Assay | Cell Line | Species | IC50 (nM) | Reference |
| EP4 Receptor Inhibition | CHO-Gα16 | Human | 6.1 | [10][11] |
| EP4 Receptor Inhibition | CHO-Gα16 | Mouse | 16.2 | [10] |
| PGE2-stimulated cAMP accumulation | HEK293-EP4 | Human | 18.7 ± 0.6 | [10] |
| CRE reporter activity | HEK293 | Human | 5.2 ± 0.4 | [10] |
| PGE2-stimulated β-arrestin recruitment | HEK293-EP4 | Human | 0.4 ± 0.1 | [10] |
Table 2: Selectivity of EP4 Receptor Antagonist 1
| Receptor | Species | IC50 (nM) | Reference |
| EP1 | Human | >10,000 | [10][11] |
| EP2 | Human | >10,000 | [10][11] |
| EP3 | Human | >10,000 | [10][11] |
Experimental Protocols
The following are generalized protocols for the use of EP4 receptor antagonists in common neuroscience research applications. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Microglia
Objective: To determine the effect of an EP4 receptor antagonist on the production of pro-inflammatory cytokines in cultured microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
EP4 receptor antagonist (dissolved in a suitable vehicle, e.g., DMSO)
-
PGE2 (optional, for competitive assays)
-
ELISA kits for TNF-α and IL-1β
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for target genes)
Workflow Diagram:
Caption: General workflow for in vitro neuroinflammation studies.
Procedure:
-
Cell Culture: Plate primary microglia or BV-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the EP4 receptor antagonist for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence or absence of the antagonist. Include a vehicle control group.
-
For competitive assays, co-treat with PGE2 and the antagonist.
-
-
Incubation: Incubate the cells for a specified time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells for RNA extraction and subsequent qRT-PCR analysis.
-
-
Analysis:
-
Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
Perform qRT-PCR to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il1b, Nos2).
-
Protocol 2: In Vivo Administration in a Mouse Model of Neurodegeneration
Objective: To evaluate the neuroprotective effects of an EP4 receptor antagonist in a mouse model of neurodegeneration (e.g., MPTP model of Parkinson's disease or stroke model).
Materials:
-
Appropriate mouse strain for the disease model
-
Neurotoxin (e.g., MPTP) or surgical setup for stroke induction
-
EP4 receptor antagonist formulated for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage)
-
Anesthesia and surgical equipment
-
Perfusion solutions (e.g., PBS and 4% paraformaldehyde)
-
Equipment for behavioral testing (e.g., rotarod)
-
Reagents for immunohistochemistry (e.g., primary antibodies against neuronal and glial markers, secondary antibodies)
Procedure:
-
Animal Model Induction: Induce the neurodegenerative phenotype according to the established protocol for the chosen model.
-
Drug Administration: Administer the EP4 receptor antagonist at the desired dose and frequency. The timing of administration (before, during, or after the insult) will depend on the experimental question.
-
Behavioral Assessment: Perform behavioral tests to assess motor function, cognitive deficits, or other relevant phenotypes at specified time points.
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse them with PBS followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Cryosection the brains and perform immunohistochemical staining for markers of neuronal survival (e.g., NeuN, tyrosine hydroxylase for dopaminergic neurons), microglial activation (e.g., Iba1), and astrogliosis (e.g., GFAP).
-
Quantify the number of surviving neurons and the extent of glial activation using stereological methods.
-
Protocol 3: Electrophysiological Recording of Synaptic Plasticity
Objective: To investigate the role of EP4 receptor signaling in long-term potentiation (LTP) at hippocampal synapses.
Materials:
-
Acute hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
EP4 receptor antagonist
-
Recording electrodes and perfusion system
-
Electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent.
-
Recording:
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline synaptic responses by stimulating Schaffer collateral afferents.
-
-
LTP Induction:
-
After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Drug Application: Perfuse the slice with the EP4 receptor antagonist for a period before and during the LTP induction to assess its effect on the magnitude of potentiation.
-
Analysis: Compare the degree of LTP in the presence and absence of the EP4 antagonist to determine the role of EP4 receptor signaling in this form of synaptic plasticity.
Conclusion
EP4 receptor antagonists are powerful pharmacological tools for investigating the multifaceted roles of PGE2 signaling in the central nervous system. Their ability to modulate neuroinflammation, neuronal survival, and synaptic plasticity makes them invaluable for research into a wide range of neurological disorders, including stroke, neurodegenerative diseases, and chronic pain. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the EP4 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia [jci.org]
- 10. caymanchem.com [caymanchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Immunofluorescence Staining
This technical support center provides troubleshooting guidance and frequently asked questions to help you achieve optimal results in your immunofluorescence (IF) experiments, with a special focus on issues related to high background when using the Thy-1 (OX7) antibody (sc-53116).
Troubleshooting Guide: High Background with this compound
High background fluorescence can obscure specific staining, making data interpretation difficult. Below are common causes and solutions for high background signals in immunofluorescence, particularly when using the this compound antibody.
Question: I am observing high background staining in my immunofluorescence experiment with this compound. What are the possible causes and how can I resolve this?
High background can stem from several factors, ranging from antibody concentrations to tissue-inherent properties. Here is a step-by-step guide to troubleshoot this issue.
Potential Cause 1: Incorrect Antibody Concentration
Primary or secondary antibody concentrations that are too high are a common source of non-specific binding and high background.[1][2] The manufacturer recommends a starting dilution of 1:50 for this compound, but the optimal concentration should be determined for your specific experimental conditions.[3]
Solutions:
-
Titrate the Primary Antibody: Perform a dilution series for the this compound antibody (e.g., 1:50, 1:100, 1:200, 1:500) to find the concentration that provides the best signal-to-noise ratio.
-
Titrate the Secondary Antibody: Similarly, optimize the concentration of your secondary antibody. High concentrations of the secondary antibody can lead to non-specific binding.[2][4]
Potential Cause 2: Insufficient or Inadequate Blocking
Blocking is a critical step to prevent the non-specific binding of antibodies to the tissue or cell sample.[5][6] Ineffective blocking can result in antibodies adhering to reactive sites other than the target antigen.
Solutions:
-
Optimize Blocking Agent: The choice of blocking buffer is important. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[5][7]
-
Increase Blocking Time and Concentration: Increase the incubation time for the blocking step (e.g., from 30 minutes to 1 hour or longer at room temperature).[2][8] You can also try increasing the concentration of the blocking agent (e.g., from 5% to 10% normal serum).[6][11]
Potential Cause 3: Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures (like collagen and elastin) or can be induced by aldehyde-based fixatives like formaldehyde.[12] This inherent fluorescence can be mistaken for a positive signal.
Solutions:
-
Use a Control Sample: Always include an unstained control sample (no primary or secondary antibodies) to assess the level of autofluorescence in your tissue or cells.[9][13]
-
Chemical Quenching: Treat samples with a quenching agent. For example, sodium borohydride (B1222165) treatment can help reduce aldehyde-induced autofluorescence.[12][14] Commercially available reagents like TrueVIEW™ can also be used to quench autofluorescence from various sources.[15]
-
Choice of Fluorophore: If possible, use fluorophores that emit in the far-red spectrum, as autofluorescence is often more prominent in the green and red channels.[12][14]
Potential Cause 4: Issues with the Secondary Antibody
The secondary antibody may be binding non-specifically to the sample.
Solutions:
-
Run a Secondary Antibody Control: Incubate a sample with only the secondary antibody (no primary antibody).[8] If fluorescence is observed, this indicates non-specific binding by the secondary antibody.
-
Use Pre-adsorbed Secondary Antibodies: Choose a secondary antibody that has been pre-adsorbed against the immunoglobulin G (IgG) of the species your sample is from. This minimizes cross-reactivity.
Summary of Troubleshooting Steps
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Antibody Concentration | Titrate primary (this compound) and secondary antibodies to find optimal dilutions.[1][2] | Reduction in overall background signal while maintaining specific staining. |
| Insufficient Blocking | Increase blocking incubation time or change the blocking agent (e.g., use 10% normal serum from the secondary antibody host species).[8][11] | Decreased non-specific antibody binding. |
| Autofluorescence | Examine an unstained sample. Use quenching agents like sodium borohydride or commercial kits.[13][12] | Reduced fluorescence in the unstained control and clearer specific signal in stained samples. |
| Secondary Antibody Non-specific Binding | Run a control with only the secondary antibody. Use a pre-adsorbed secondary antibody.[8] | No signal in the secondary-only control, indicating the secondary antibody is not binding non-specifically. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations.[1][16] | Removal of unbound antibodies, leading to a cleaner background. |
| Sample Drying | Ensure the sample remains hydrated throughout the entire staining procedure.[2][17] | Prevention of non-specific antibody binding caused by drying artifacts. |
Immunofluorescence Experimental Protocol
Below is a general protocol for immunofluorescence staining. Steps marked with an asterisk (*) are critical for minimizing background.
-
Sample Preparation:
-
For cultured cells: Grow cells on sterile glass coverslips.
-
For tissue sections: Use cryosections or paraffin-embedded sections. Paraffin sections will require deparaffinization and antigen retrieval steps.
-
-
Fixation:
-
Permeabilization (if required):
-
For intracellular targets, permeabilize the cell membrane (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).
-
Wash 3 times with PBS for 5 minutes each.
-
-
Blocking (*):
-
Primary Antibody Incubation:
-
Dilute the primary antibody (this compound) to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted primary antibody (e.g., for 1-2 hours at room temperature or overnight at 4°C) in a humidified chamber.
-
-
Washing (*):
-
Wash the sample extensively with PBS or PBST (PBS + 0.1% Tween 20) three to five times for 5-10 minutes each to remove unbound primary antibody.[16]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample in the dark for 1 hour at room temperature in a humidified chamber.
-
-
Final Washes (*):
-
Wash the sample in the dark with PBS or PBST three to five times for 5-10 minutes each.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash briefly with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging:
-
Image with a fluorescence microscope using appropriate filters. Store slides in the dark at 4°C.
-
Diagrams
Caption: Troubleshooting workflow for high background in immunofluorescence.
Caption: General experimental workflow for immunofluorescence staining.
Frequently Asked Questions (FAQs)
Q1: What is the difference between non-specific binding and autofluorescence? A1: Non-specific binding occurs when antibodies (primary or secondary) attach to unintended sites in the sample due to ionic or hydrophobic interactions. Autofluorescence is the natural fluorescence of the biological material itself, which can be exacerbated by certain fixatives.
Q2: Can I use milk as a blocking agent for immunofluorescence? A2: While non-fat dry milk is used for Western blotting, it is generally not recommended for immunofluorescence. Milk contains phosphoproteins that can interfere with the detection of phosphorylated targets and may also contain endogenous biotin, which can cause high background in detection systems using avidin/biotin.[7]
Q3: Why is it important to keep the sample from drying out? A3: Allowing tissue sections or cells to dry at any point during the staining process can cause non-specific antibody binding and lead to high background.[2][17] It is crucial to perform incubations in a humidified chamber.
Q4: My negative control (secondary antibody only) shows staining. What should I do? A4: Staining in the secondary-only control indicates that the secondary antibody is binding non-specifically.[8] You should try increasing the stringency of your blocking step, titrating the secondary antibody to a higher dilution, or using a different secondary antibody, preferably one that has been pre-adsorbed against the species of your sample.
Q5: What does the "pre-adsorbed" label on a secondary antibody mean? A5: A pre-adsorbed (or cross-adsorbed) secondary antibody has been passed through a column containing immobilized serum proteins from potentially cross-reactive species. This process removes antibodies that might bind non-specifically to immunoglobulins from the sample species, thereby reducing background staining.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 11. High background in immunohistochemistry | Abcam [abcam.com]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. tandfonline.com [tandfonline.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. sinobiological.com [sinobiological.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Technical Support Center: Troubleshooting Weak or No Signal in Western Blot with Thy-1 (OX7)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering weak or no signal when performing Western blot analysis for the Thy-1 protein using the OX7 monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is Thy-1 (CD90) and where is it expressed?
Thy-1, or CD90, is a 25-37 kDa glycophosphatidylinositol (GPI)-anchored cell surface protein that is heavily N-glycosylated.[1] It is involved in cell-cell and cell-matrix interactions.[2] Thy-1 expression is found in various cell types and tissues, including:
-
Thymocytes and peripheral T cells in mice.[1]
-
A subset of CD34+ bone marrow cells in humans.[1]
-
It is abundantly expressed in the central nervous system and peripheral nerves.[4][5]
The expression levels of Thy-1 can vary significantly between different tissues and even between different cell populations within the same tissue.[1][3] Therefore, it is crucial to confirm that your sample is expected to express Thy-1.
Q2: What is the OX7 antibody?
The OX7 antibody is a mouse monoclonal antibody (IgG1) that recognizes the Thy-1.1 antigenic determinant.[6][7] It is known to react with Thy-1 from rat, mouse, guinea pig, and rabbit.[6]
Q3: I am not seeing any bands on my Western blot for Thy-1. What are the most common initial checks?
When encountering a complete lack of signal, start by verifying the following:
-
Positive Control: Did you include a positive control lysate from a cell line or tissue known to express Thy-1 (e.g., rat brain tissue, thymocytes)?[8] This is the most critical step to determine if the issue lies with your sample or the overall protocol.
-
Antibody Activity: Has the primary (OX7) and secondary antibody been stored correctly and are they within their expiration date?[9] Consider performing a dot blot to quickly check the activity of your antibodies.[8][10]
-
Protein Transfer: Was the protein transfer from the gel to the membrane successful? You can check this by staining the membrane with Ponceau S after transfer.[10][11]
Troubleshooting Guide: Weak or No Signal
If the initial checks do not resolve the issue, a more systematic approach is required. The following sections break down the Western blot workflow to help you pinpoint the problem.
Experimental Workflow for Western Blotting Thy-1 (OX7)
Caption: A typical workflow for a Western blot experiment.
Problem Area 1: Sample Preparation & Protein Loading
| Potential Cause | Recommended Solution |
| Low Thy-1 Expression in Sample | Use a positive control (e.g., rat brain lysate) to validate the protocol.[8] If possible, enrich your sample for Thy-1 through immunoprecipitation or cell fractionation.[8][10] |
| Insufficient Protein Loaded | Ensure you are loading an adequate amount of total protein. A typical starting point is 20-30 µg of cell lysate per lane.[12][13] Perform a protein concentration assay (e.g., BCA) to accurately quantify your samples. |
| Protein Degradation | Always add protease inhibitors to your lysis buffer.[8][10] Keep samples on ice during preparation and store them at -80°C for long-term use. |
| Improper Sample Denaturation | Ensure samples are boiled in SDS-PAGE sample buffer for 5-10 minutes before loading to ensure complete denaturation.[8] |
Problem Area 2: Gel Electrophoresis & Protein Transfer
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Confirm transfer efficiency with Ponceau S staining of the membrane.[10][11] For high molecular weight proteins, consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer.[9] For low molecular weight proteins, reduce transfer time or use a membrane with a smaller pore size (0.2 µm).[10] Wet transfer is often more efficient than semi-dry transfer.[10] |
| Air Bubbles Between Gel and Membrane | Carefully remove any air bubbles when assembling the transfer stack by rolling a pipette or a roller over the sandwich.[8] Air bubbles will block the transfer of proteins.[8] |
| Incorrect Gel Percentage | Use an appropriate acrylamide (B121943) percentage to resolve a 25-37 kDa protein like Thy-1. A 10-12% gel is generally suitable. |
Problem Area 3: Antibody Incubation & Signal Detection
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody (OX7) Concentration | The optimal antibody concentration is application-dependent. Titrate the primary antibody to find the ideal concentration.[10][12] If the manufacturer provides a starting dilution, try a range around that recommendation (e.g., 1:500, 1:1000, 1:2000). |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and are not expired.[9] Avoid repeated freeze-thaw cycles. Test antibody activity with a dot blot.[8] |
| Insufficient Incubation Time | Increase the primary antibody incubation time. Overnight incubation at 4°C is often more effective than a shorter incubation at room temperature.[9][10] |
| Inappropriate Blocking Buffer | Over-blocking can mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk).[9][10] Some antigens are sensitive to the type of blocking buffer used.[8] |
| Excessive Washing | While washing is necessary to reduce background, excessive washing can elute the antibodies from the blot. Reduce the number or duration of wash steps.[8][14] |
| Inactive Detection Reagent (ECL) | Ensure the ECL substrate has not expired and has been stored correctly.[9] Prepare the working solution immediately before use. |
| Short Exposure Time | If using film, try multiple exposure times, ranging from a few seconds to several minutes, to capture a weak signal.[9] |
| Sodium Azide (B81097) Inhibition | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP), the enzyme commonly conjugated to secondary antibodies. Do not include sodium azide in any buffers if you are using an HRP-conjugated secondary antibody.[8][9] |
Recommended Antibody Dilutions & Incubation Times (Starting Points)
| Step | Reagent | Recommended Dilution/Concentration | Incubation Time & Temperature |
| Blocking | 5% Non-fat Dry Milk or 5% BSA in TBST | N/A | 1 hour at Room Temperature |
| Primary Antibody | Thy-1 (OX7) | 1:500 - 1:2000 | 1-2 hours at RT or Overnight at 4°C |
| Secondary Antibody | Anti-Mouse IgG-HRP | 1:2000 - 1:10000 | 1 hour at Room Temperature |
Note: These are starting recommendations. Optimal conditions should be determined experimentally.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot weak or no Western blot signal.
Detailed Experimental Protocol: Western Blot for Thy-1
This protocol provides a general framework. Optimization may be required for your specific samples and laboratory conditions.
1. Sample Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load samples and a molecular weight marker into the wells of a 10% or 12% polyacrylamide gel.
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-wetted in methanol), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 100V for 60-90 minutes in an ice bath.
-
(Optional) After transfer, briefly rinse the membrane in TBST and stain with Ponceau S for 1-2 minutes to visualize protein bands. Destain with TBST or water.
4. Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the Thy-1 (OX7) primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.
References
- 1. CD90 - Wikipedia [en.wikipedia.org]
- 2. CD90/Thy-1, a Cancer-Associated Cell Surface Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of THY1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. THY1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. CD90 Monoclonal Antibody (OX-7) (MA1-81491) [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Small Molecule Inhibitors
A Note on SC-53116: Initial searches indicate that the catalog number this compound corresponds to the Thy-1 (OX7) monoclonal antibody from Santa Cruz Biotechnology.[1][2][3] This guide will address the core of your query—troubleshooting non-specific binding—but will focus on small molecule inhibitors , a common challenge in drug discovery and chemical biology research.
This guide provides troubleshooting strategies, experimental protocols, and frequently asked questions (FAQs) to help researchers identify and mitigate non-specific binding of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of a small molecule inhibitor?
Non-specific binding refers to the interaction of a small molecule inhibitor with proteins or other cellular components that are not its intended therapeutic target.[4][5] These "off-target" interactions can lead to misleading experimental results, cellular toxicity, and a failure to translate in vitro potency to cellular or in vivo efficacy.[6][7]
Q2: What are the common causes of non-specific binding in biochemical and cell-based assays?
Several factors can contribute to non-specific binding:
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[8]
-
Chemical Reactivity: The compound may contain reactive functional groups that covalently modify proteins indiscriminately.[8]
-
Hydrophobic Interactions: Compounds with high hydrophobicity can non-specifically associate with hydrophobic pockets on various proteins or stick to plasticware.[4]
-
Assay Interference: The compound may interfere with the assay technology itself, such as by exhibiting autofluorescence in a fluorescence-based assay or by absorbing light in an absorbance-based assay.[8]
-
High Compound Concentration: Using excessively high concentrations of the inhibitor increases the likelihood of low-affinity, non-specific interactions.
Q3: I am observing high background or multiple non-specific bands in my Western Blot after treating cells with my inhibitor. What could be the cause?
High background in a Western Blot can be caused by several factors related to both the inhibitor treatment and the Western Blot protocol itself.[9][10][11] When inhibitor treatment is the variable, consider that the inhibitor might be inducing a stress response or other signaling cascade that leads to the expression or post-translational modification of unexpected proteins. However, it is also crucial to troubleshoot the Western Blot procedure itself:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for a sufficient amount of time.[12]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized to reduce non-specific binding.[10]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies, contributing to high background.[13]
-
Sample Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation.[10]
Troubleshooting Experimental Workflow
If you suspect non-specific binding, a logical progression of experiments can help confirm on-target engagement and identify off-target effects.
Caption: Troubleshooting workflow for non-specific binding.
Key Experiments to Assess Target Engagement and Specificity
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[14][15] The principle is that ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[16][17]
Experimental Protocol: CETSA followed by Western Blot
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the small molecule inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[15]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify band intensities to generate melting curves and determine the thermal shift (ΔTagg).[14][15]
-
Data Presentation: CETSA Results
| Compound Concentration | Melting Temperature (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.1°C | - |
| 1 µM Inhibitor | 54.5°C | +2.4°C |
| 10 µM Inhibitor | 58.3°C | +6.2°C |
| 100 µM Inhibitor | 58.5°C | +6.4°C |
A positive thermal shift that is dose-dependent indicates specific target engagement.
Caption: Experimental workflow for CETSA.
Immunoprecipitation (IP) - Western Blot
This technique can be used to demonstrate that an inhibitor prevents the interaction of its target with a known binding partner. A successful IP experiment will show a reduction in the co-immunoprecipitated partner in the presence of an effective inhibitor.[18][19][20]
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle using a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[21]
-
Pre-clearing Lysates (Optional): Incubate lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (the direct target of the inhibitor) overnight at 4°C with gentle rocking.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[13]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western Blot, probing for the "prey" protein (the interaction partner). Include lanes for the input lysate as a positive control and an isotype IgG control for a negative control.[19]
Data Presentation: Co-IP Results
| Lane | Sample | Prey Protein Band Intensity |
| 1 | Input | 100% |
| 2 | IgG Control IP | 5% |
| 3 | Vehicle IP | 85% |
| 4 | 10 µM Inhibitor IP | 20% |
A significant decrease in the prey protein band intensity in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor is disrupting the protein-protein interaction in the cell.
Kinase Profiling
If your inhibitor targets a kinase, it is crucial to assess its selectivity across the human kinome. Many inhibitors show activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[22] Kinase profiling services screen your compound against a large panel of kinases and report the percent inhibition at a given concentration.[23][24][25][26]
Interpreting Kinase Profiling Data:
-
Selectivity Score: Some services provide a selectivity score to quantify the promiscuity of the inhibitor.
-
Kinome Tree Visualization: The data is often plotted on a kinome tree, which visually represents the kinase families. This allows for a quick assessment of which branches of the kinome are most affected by the compound.[25]
-
Distinguishing On-Target from Off-Target: High inhibition of the intended target and low inhibition of other kinases indicates high selectivity. Significant inhibition of other kinases, especially those from different families, reveals potential off-targets that need to be considered in downstream experiments.[27][28][29]
Data Presentation: Kinase Profiling Summary
| Kinase Target | % Inhibition at 1 µM | Classification |
| Target Kinase A | 95% | On-Target |
| Kinase B | 88% | Potential Off-Target |
| Kinase C | 55% | Potential Off-Target |
| Kinase D | 12% | Inactive |
| Kinase E | 5% | Inactive |
This data helps prioritize which off-target interactions may need further validation, as they could be responsible for non-specific or toxic effects.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. biocompare.com [biocompare.com]
- 3. scbt.com [scbt.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 6. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 19. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 21. ptglab.com [ptglab.com]
- 22. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kinaselogistics.com [kinaselogistics.com]
- 24. pharmaron.com [pharmaron.com]
- 25. assayquant.com [assayquant.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 29. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Technical Support Center: SC-53116 (Thy-1/CD90, clone OX7) Antibody for Immunohistochemistry (IHC)
Welcome to the technical support center for the use of SC-53116 in Immunohistochemistry. This guide provides detailed protocols, answers to frequently asked questions, and troubleshooting advice to help researchers, scientists, and drug development professionals achieve optimal staining results with this antibody.
Frequently Asked Questions (FAQs)
Q1: What is the recommended application for this compound?
A1: this compound is a mouse monoclonal antibody (clone OX7) recommended for the detection of the Thy-1/CD90 antigen in mouse, rat, and human tissues. It is validated for use in Immunohistochemistry with paraffin-embedded sections (IHC-P), as well as Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Flow Cytometry (FCM).[1][2]
Q2: What is the recommended starting dilution for this compound in IHC-P?
A2: The recommended starting dilution for IHC on paraffin-embedded sections is 1:50, with a suggested range of 1:50 to 1:500.[1] However, the optimal dilution should be determined empirically by the end-user for their specific tissue and experimental setup.
Q3: Is antigen retrieval required for this compound when using paraffin-embedded tissues?
A3: Yes, for formalin-fixed paraffin-embedded (FFPE) tissues, an antigen retrieval step is highly recommended to unmask the epitope.[3] Formalin fixation creates protein cross-links that can hide the antigenic site from the antibody.[3] The official datasheet for this compound shows successful staining on formalin-fixed tissues, which typically involves an antigen retrieval step, though a specific method is not provided by the manufacturer.[4]
Q4: Which antigen retrieval method should I start with for this compound?
A4: Since the manufacturer does not specify a method, starting with Heat-Induced Epitope Retrieval (HIER) is generally recommended as it is the most common and broadly effective method.[3] A citrate (B86180) buffer at pH 6.0 is a very common starting point for HIER. If satisfactory results are not achieved, optimization with a higher pH buffer (e.g., Tris-EDTA pH 9.0) or a different method like Proteolytic-Induced Epitope Retrieval (PIER) should be explored.
Experimental Protocols
Formalin fixation and paraffin (B1166041) embedding can mask the epitopes recognized by the antibody. The following are standard antigen retrieval protocols that serve as a starting point for optimization with this compound.
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
HIER uses heat and a specific buffer solution to break the methylene (B1212753) bridges formed during formalin fixation, thereby exposing the antigen.
Materials:
-
Deparaffinized and rehydrated FFPE tissue sections on slides
-
Coplin jars or a staining dish
-
Heat source: Microwave oven, pressure cooker, or water bath
-
HIER Buffer (see table below for recipes)
Procedure:
-
Deparaffinize and Rehydrate: Immerse slides in two changes of xylene for 10 minutes each. Subsequently, rehydrate the sections by immersing them in a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each, followed by a final rinse in deionized water.[5]
-
Pre-heat Buffer: Pre-heat the chosen antigen retrieval buffer in a Coplin jar or staining dish to 95-100°C using your heat source.[3]
-
Incubation: Immerse the slides in the pre-heated buffer. Ensure the tissue sections are fully submerged.
-
Heating: Heat the slides for 10-20 minutes. The optimal time can vary depending on the tissue and the heating method.[6] Avoid aggressive boiling which can damage the tissue.
-
Cooling: Remove the container from the heat source and allow the slides to cool down in the buffer for at least 20 minutes at room temperature. This cooling step is critical for proper epitope renaturation.[3]
-
Washing: Rinse the slides gently with a wash buffer (e.g., PBS or TBS) two times for 5 minutes each.
-
The slides are now ready for the blocking and primary antibody incubation steps of your IHC protocol.
Table 1: Common HIER Buffer Recipes
| Buffer Name | Composition | Preparation Steps |
| Sodium Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0 | Dissolve 2.94 g of tri-sodium citrate (dihydrate) in 1 L of distilled water. Adjust pH to 6.0 with 1N HCl. Add 0.5 mL of Tween 20 and mix. |
| Tris-EDTA Buffer | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0 | Dissolve 1.21 g of Tris and 0.37 g of EDTA in 1 L of distilled water. Adjust pH to 9.0. Add 0.5 mL of Tween 20 and mix.[7] |
Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)
PIER uses enzymes to digest proteins that may be masking the epitope. This method can be harsher on tissue morphology and requires careful optimization of incubation time and enzyme concentration.
Materials:
-
Deparaffinized and rehydrated FFPE tissue sections on slides
-
Humidified chamber
-
Incubator set to 37°C
-
PIER Reagent (see table below for recipes)
Procedure:
-
Deparaffinize and Rehydrate: Follow the same procedure as described in the HIER protocol.
-
Pre-warm Enzyme: Prepare and pre-warm the enzyme solution to 37°C.
-
Enzyme Digestion: Cover the tissue section with the pre-warmed enzyme solution and incubate in a humidified chamber at 37°C for 10-20 minutes. The optimal time is highly dependent on the tissue and fixation and must be determined empirically.
-
Stop Reaction: Stop the enzymatic reaction by thoroughly rinsing the slides under gentle running tap water for 3-5 minutes.
-
Washing: Wash slides in a wash buffer (e.g., PBS or TBS).
-
The slides are now ready for the blocking and primary antibody incubation steps.
Table 2: Common PIER Reagent Recipes
| Enzyme | Composition | Preparation Steps |
| Trypsin | 0.05% Trypsin, 1% CaCl2, pH 7.8 | Prepare a 0.5% stock solution of Trypsin in distilled water. Prepare a 1% stock of Calcium Chloride. To make the working solution, mix 1 mL Trypsin stock, 1 mL CaCl2 stock, and 8 mL distilled water. Adjust pH to 7.8. |
| Proteinase K | 10-20 µg/mL Proteinase K in TE Buffer, pH 8.0 | Prepare a TE Buffer (50 mM Tris Base, 1 mM EDTA, 0.5% Triton-X 100, pH 8.0). Add Proteinase K to the desired final concentration. |
Troubleshooting Guide
Even with established protocols, you may encounter issues. The following guide addresses common problems encountered during IHC staining with this compound.
Table 3: IHC Troubleshooting for this compound
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Signal | Suboptimal Antigen Retrieval: The epitope is still masked. | Optimize the HIER method: try a different buffer (e.g., switch from Citrate pH 6.0 to Tris-EDTA pH 9.0). Increase the heating time in 5-minute increments. Alternatively, try the PIER method. |
| Incorrect Antibody Dilution: The primary antibody is too dilute. | Perform an antibody titration experiment to find the optimal concentration. Start with the recommended 1:50 dilution and test more concentrated dilutions (e.g., 1:25). | |
| Inactive Antibody: Improper storage or expired antibody. | Ensure the antibody has been stored correctly at 4°C and is within its expiration date. Run a positive control tissue (e.g., mouse or rat brain) to confirm antibody activity.[4] | |
| Tissue Sections Dried Out: Sections were allowed to dry at any point during the staining process. | Ensure slides remain in buffer or a humidified chamber throughout the entire protocol after rehydration. | |
| High Background Staining | Antibody Concentration Too High: Non-specific binding of the primary antibody. | Dilute the primary antibody further (e.g., 1:100, 1:200). |
| Inadequate Blocking: Non-specific binding sites were not sufficiently blocked. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody). | |
| Overly Aggressive Antigen Retrieval: HIER or PIER treatment was too harsh, exposing non-specific epitopes or damaging tissue. | Reduce the heating time for HIER or the incubation time/enzyme concentration for PIER. | |
| Non-Specific Staining | Endogenous Peroxidase/Biotin Activity: (For HRP/Biotin detection systems) | Perform a peroxidase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation. If using a biotin-based system on tissues like liver or kidney, use an avidin/biotin blocking kit. |
| Cross-reactivity of Secondary Antibody: Secondary antibody is binding to endogenous immunoglobulins in the tissue. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue being stained. Ensure the blocking serum is from the same species as the secondary antibody. |
Visual Guides
IHC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with your IHC experiment.
Caption: A logical workflow for troubleshooting common IHC staining issues.
Antigen Retrieval Decision Pathway
This diagram helps you decide on an initial antigen retrieval strategy and subsequent optimization steps.
Caption: Decision pathway for selecting and optimizing an antigen retrieval method.
References
how to reduce non-specific staining in Thy-1 immunohistochemistry
Welcome to the technical support center for Thy-1 immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific staining and achieve optimal results in your experiments.
Troubleshooting Guide: Reducing Non-specific Staining
Non-specific staining can obscure the true localization of Thy-1, leading to misinterpretation of your results. Below are common issues and their solutions.
Issue 1: High Background Staining
High background staining is a common issue where the entire tissue section appears to have a uniform color, making it difficult to distinguish specific signals.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Proteins in the tissue can non-specifically bind antibodies through hydrophobic interactions. To mitigate this, use blocking buffers containing proteins like Bovine Serum Albumin (BSA) or normal serum.[1] Adding a non-ionic detergent such as Triton X-100 or Tween 20 to your buffers can also reduce these interactions.[2] |
| Ionic Interactions | Opposing charges between antibodies and tissue components can cause non-specific binding. Increasing the salt concentration in your washing and antibody dilution buffers can help disrupt these ionic forces. |
| Endogenous Enzyme Activity | If you are using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[3][4] Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before applying the primary antibody.[4][5][6] For alkaline phosphatase, use levamisole (B84282) in your final detection step.[4][5] |
| Primary Antibody Concentration Too High | An excess of primary antibody can lead to binding at low-affinity, non-target sites.[3] It is crucial to titrate your primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[2] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue ("mouse on mouse" staining).[3] Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample.[5] Additionally, ensure the blocking serum is from the same species as the secondary antibody host.[1][7] |
| Over-fixation of Tissue | Excessive fixation can lead to protein cross-linking that may non-specifically trap antibodies.[8] Optimize your fixation time and consider using less harsh fixatives if possible.[9][10] |
Issue 2: Non-specific Staining in Specific Cellular Compartments
Sometimes, non-specific staining is localized to certain areas, such as connective tissue or cell nuclei.
| Potential Cause | Recommended Solution |
| Fc Receptor Binding | Immune cells within the tissue can possess Fc receptors that bind non-specifically to the Fc region of both primary and secondary antibodies.[9][11] This can be minimized by pre-incubating the tissue with a blocking solution containing serum from the same species as the secondary antibody.[4] |
| Endogenous Biotin (B1667282) | If using a biotin-based detection system, endogenous biotin in tissues like the kidney, liver, and brain can cause significant non-specific staining.[3][12] Block endogenous biotin by pre-incubating the tissue with avidin, followed by an incubation with biotin.[6][12] |
| Incomplete Deparaffinization | Residual paraffin (B1166041) on the slides can cause non-specific antibody binding and high background.[8] Ensure complete deparaffinization by using fresh xylene and adequate incubation times. |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for Thy-1 IHC in neuronal tissue?
A1: A common and effective blocking buffer is a solution of 5-10% normal serum from the species in which the secondary antibody was raised, in a buffer like PBS or TBS containing 0.1-0.3% Triton X-100.[13] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking.[4] Bovine Serum Albumin (BSA) at a concentration of 1-5% is also a widely used alternative.[1][14]
Q2: How can I optimize the primary antibody concentration for Thy-1?
A2: To find the optimal primary antibody concentration, you should perform a titration experiment. Prepare a series of dilutions of your Thy-1 antibody (e.g., 1:50, 1:100, 1:200, 1:500) and test each on your tissue sections.[2] The optimal dilution will be the one that gives the strongest specific signal with the lowest background.
Q3: Can the fixation method affect non-specific staining for a cell surface antigen like Thy-1?
A3: Yes, fixation is a critical step for cell surface antigens.[10] Over-fixation with aldehydes like paraformaldehyde can mask the epitope and also increase non-specific binding.[8] It is important to optimize the fixation time and concentration. A study on Thy-1 fixation showed that modifications to standard perfusion fixation with glutaraldehyde (B144438) and paraformaldehyde can preserve antigenicity while adequately fixing the tissue.[10]
Q4: Should I perform antigen retrieval for Thy-1?
A4: Whether antigen retrieval is necessary depends on the fixation method and the specific antibody used. Formalin fixation often requires an antigen retrieval step to unmask the epitope.[4] Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) methods can be tested to see which yields better results for your specific Thy-1 antibody.[15]
Experimental Protocols & Workflows
Standard Immunohistochemistry Workflow for Thy-1
The following diagram outlines a typical workflow for Thy-1 IHC, highlighting key steps where non-specific staining can be addressed.
Caption: A standard workflow for Thy-1 immunohistochemistry.
Troubleshooting Logic for High Background Staining
This diagram illustrates a logical approach to troubleshooting high background staining in your Thy-1 IHC experiments.
Caption: A troubleshooting flowchart for high background staining.
References
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. qedbio.com [qedbio.com]
- 5. bma.ch [bma.ch]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. biossusa.com [biossusa.com]
- 9. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fixation of Thy-1 in nervous tissue for immunohistochemistry: a quantitative assessment of the effect of different fixation conditions upon retention of antigenicity and the cross-linking of Thy-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 15. biocare.net [biocare.net]
Technical Support Center: SC-53116 (Thy-1/CD90, clone OX7) Antibody
This guide provides troubleshooting advice for researchers encountering issues with the SC-53116 antibody, particularly when used on mouse tissue. The following information is designed to help you identify and resolve common experimental problems.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no specific signal or extremely high background with the this compound antibody on my mouse tissue?
The most probable cause is the "Mouse-on-Mouse" (MOM) staining issue. The this compound (clone OX7) is a mouse monoclonal antibody.[1][2] When you use a secondary antibody that detects mouse immunoglobulins (e.g., Goat anti-Mouse IgG) on mouse tissue, the secondary antibody cannot distinguish between your primary antibody (this compound) and the endogenous mouse IgG naturally present in the tissue sample.[3] This results in high, uniform background staining that can obscure any specific signal, making it appear as if the antibody is not working.[4][5]
A critical control experiment is to stain a tissue section with only the secondary antibody. If you observe staining, it confirms that the secondary antibody is binding to endogenous components in the mouse tissue.[4][5]
Q2: How can I solve the "Mouse-on-Mouse" (MOM) staining problem?
Several strategies can mitigate or eliminate MOM-related background:
-
Use a MOM Blocking Kit: This is the most common and effective solution. These kits typically use a blocking agent, such as monovalent F(ab) fragments of an anti-mouse antibody, to bind to and "hide" the endogenous mouse IgGs in the tissue before the primary antibody is applied.[3]
-
Use a Directly Conjugated Primary Antibody: Eliminate the need for a secondary antibody altogether by using a version of the this compound antibody that is directly conjugated to a detection molecule (e.g., HRP, FITC, or an Alexa Fluor® dye). Santa Cruz Biotechnology provides this compound in several directly conjugated formats.[2][6]
-
Switch to a Primary Antibody from a Different Host Species: If possible, find an antibody against your target (Thy-1/CD90) that was raised in a different species, such as a rabbit or goat.[3] This avoids the MOM issue entirely.
-
Perfuse the Animal: Before tissue fixation, perfuse the mouse with ice-cold PBS to wash out blood, which is a major source of endogenous IgGs.[4]
Q3: What are the recommended starting dilutions and positive controls for this compound?
It is crucial to optimize the antibody concentration for your specific application and tissue. Always refer to the manufacturer's datasheet for the most up-to-date information.
| Parameter | Recommendation | Source |
| Host Species | Mouse (Monoclonal IgG1 κ) | [2] |
| Reactivity | Mouse, Rat, Human | [1][2] |
| Western Blotting | Starting Dilution: 1:200 (Range: 1:100-1:1000) | [6] |
| Immunohistochemistry (IHC-P) | Starting Dilution: 1:50 (Range: 1:50-1:500) | [6] |
| Immunofluorescence (IF) | Starting Dilution: 1:50 (Range: 1:50-1:500) | [6] |
| Suggested Positive Controls | Mouse brain extract, Rat brain extract, CTLL-2 cell lysate | [6] |
Q4: I've tried a MOM protocol, but I'm still seeing little to no signal. What other general issues could be the cause?
If you have addressed the MOM issue and still face problems, consider these common troubleshooting steps for immunohistochemistry:
-
Antigen Retrieval: Fixation can create cross-links that mask the target epitope.[7] Ensure you are performing heat-induced epitope retrieval (HIER) with an appropriate buffer (e.g., 10 mM Sodium Citrate, pH 6.0) or enzymatic retrieval.[7][8] The optimal method is antigen-dependent and may require optimization.
-
Antibody Validation: Confirm that the antibody is validated for your specific application. The this compound datasheet confirms its suitability for IHC on paraffin-embedded sections (IHC-P).[2][6]
-
Fixation: Over-fixation can permanently mask epitopes, while under-fixation can lead to poor tissue morphology. Optimize the fixation time and method for your tissue type.[8]
-
Antibody Storage and Handling: Ensure the antibody has been stored correctly at 4°C and has not been frozen, as this can lead to degradation.[6][9] Avoid repeated freeze-thaw cycles.
-
Target Expression: Verify that your target protein, Thy-1 (CD90), is expected to be present in the specific mouse tissue and cell type you are examining. Using a recommended positive control tissue (like mouse brain) is essential to confirm your protocol and the antibody's activity.[5][6]
Visual Troubleshooting Guides
The following diagrams illustrate the core problem and a suggested workflow to resolve it.
Caption: The "Mouse-on-Mouse" problem: Secondary antibody binds to both the primary antibody and endogenous IgG.
Caption: Troubleshooting workflow for the this compound antibody in mouse tissue.
Experimental Protocols
Protocol 1: Recommended IHC-P Staining Protocol with MOM Blocking
This protocol provides a general framework. Incubation times and reagent concentrations may require optimization.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a substitute) 2 times for 5 minutes each.
-
Hydrate through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with PBS or TBS.
-
-
Peroxidase Block (for HRP-based detection):
-
Incubate sections in 3% Hydrogen Peroxide (H₂O₂) for 10 minutes to block endogenous peroxidase activity.[5]
-
Rinse with PBS/TBS.
-
-
Mouse-on-Mouse (MOM) Blocking:
-
Follow the specific instructions for your chosen MOM kit. This typically involves:
-
Incubating the tissue with a protein-concentrate or serum block.
-
Incubating with the MOM IgG blocking reagent for 30-60 minutes.
-
-
Do not rinse before adding the primary antibody unless specified by the kit manufacturer.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody to its optimal concentration (start at 1:50) in the diluent recommended by your MOM kit or a standard antibody diluent.
-
Apply to sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse slides 3 times with PBS/TBS-Tween.
-
-
Secondary Antibody and Detection:
-
Follow the instructions for your MOM detection kit, which will include a specialized polymer-based HRP anti-mouse reagent.
-
Incubate with the detection reagent for the recommended time.
-
Rinse slides 3 times with PBS/TBS-Tween.
-
-
Chromogen and Counterstain:
-
Apply DAB or other chromogen and monitor for signal development.
-
Rinse with distilled water.
-
Counterstain with Hematoxylin.
-
Rinse, dehydrate, clear, and mount.
-
Protocol 2: Negative Control for Confirming MOM Issue
This essential control verifies that your secondary antibody is the source of background.
-
Follow steps 1-3 of the protocol above (Deparaffinization, Antigen Retrieval, Peroxidase Block).
-
SKIP the MOM blocking and primary antibody incubation steps.
-
Apply a standard (non-MOM) anti-mouse secondary antibody at its usual concentration.
-
Proceed with the detection, chromogen, and counterstain steps.
-
Result Interpretation: If staining is observed in the absence of a primary antibody, it confirms non-specific binding of the secondary antibody to the mouse tissue, validating the need for a MOM-specific protocol.
References
- 1. biocompare.com [biocompare.com]
- 2. scbt.com [scbt.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Mouse-on-mouse for Immunohistochemistry: tips and tricks | Proteintech Group [ptglab.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. qedbio.com [qedbio.com]
- 8. bma.ch [bma.ch]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Improving Signal-to-Noise Ratio for SC-53116
Information regarding SC-53116 is not publicly available. Our search for "this compound" did not yield specific information on a compound, technology, or product with this identifier. The following troubleshooting guides and FAQs are based on general principles for improving signal-to-noise ratio in common laboratory experiments and may not be directly applicable to this compound without more specific information about its nature and application.
Troubleshooting Guides
This section provides potential solutions to common issues that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause | Suggested Solution |
| High Background Noise | Non-specific binding of detection reagents. | Increase the number of washing steps or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20). Optimize the concentration of blocking agents. |
| Autofluorescence of the sample or plate material. | Use plates with low fluorescence background. If autofluorescence is from the sample, consider using a fluorophore with a longer wavelength (red-shifted) or employing a background subtraction algorithm. | |
| Insufficient blocking. | Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking solution). | |
| Weak Signal | Suboptimal concentration of the target molecule or detection reagents. | Perform a titration experiment to determine the optimal concentrations for all reagents. |
| Inefficient enzymatic reaction (for enzyme-linked assays). | Check the expiration date and storage conditions of the enzyme and substrate. Ensure the incubation time and temperature are optimal for the specific enzyme. | |
| Photobleaching of the fluorophore. | Minimize exposure of the sample to light. Use an anti-fade mounting medium if applicable. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize variability between wells. |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator and a timer to ensure consistency across all samples. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure the plate is properly humidified during incubation to prevent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal signal-to-noise ratio?
A signal-to-noise ratio of 5 or higher is generally considered acceptable for most assays, while a ratio of 10 or more is desirable for high-quality data.[1]
Q2: How can I systematically optimize my experimental protocol to improve the signal-to-noise ratio?
A Design of Experiments (DoE) approach can be used to systematically investigate the influence of multiple factors (e.g., reagent concentrations, incubation times, temperature) and their interactions.[2][3] This allows for the identification of optimal conditions with a minimal number of experiments.
Q3: Can changing the assay buffer improve the signal-to-noise ratio?
Yes, the buffer composition, including pH and ionic strength, can significantly impact the binding affinity and stability of the molecules involved, thereby affecting the signal-to-noise ratio.[1] It is recommended to test a range of buffer conditions during assay development.
Experimental Workflow for Assay Optimization
The following workflow outlines a general approach to optimizing an assay for a better signal-to-noise ratio.
Caption: A generalized workflow for optimizing an experimental assay to improve the signal-to-noise ratio.
Logical Relationship for Troubleshooting Signal-to-Noise Issues
This diagram illustrates a logical approach to diagnosing and addressing common causes of poor signal-to-noise ratio.
Caption: A decision tree for troubleshooting common causes of a low signal-to-noise ratio in experimental assays.
References
dealing with high background in flow cytometry using SC-53116
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the SC-53116 (Thy-1/CD90, clone OX7) antibody in flow cytometry experiments.
Troubleshooting High Background Staining with this compound
High background fluorescence can obscure specific signals and lead to inaccurate data interpretation. Below are common causes and solutions for high background when using the this compound antibody.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in flow cytometry?
A1: The recommended starting concentration for this compound is 1 µg per 1 x 10^6 cells in a 100 µl volume.[1][2] However, it is crucial to titrate the antibody for your specific cell type and experimental conditions to determine the optimal concentration that maximizes the signal-to-noise ratio.
Q2: What is the isotype of the this compound antibody?
A2: this compound is a mouse monoclonal IgG1 kappa antibody.[2][3] Knowing the isotype is essential for selecting the appropriate isotype control to assess non-specific binding.
Q3: What are the common causes of high background in flow cytometry?
A3: High background can stem from several factors including:
-
Non-specific antibody binding to Fc receptors on cells.[4]
-
Excessive antibody concentration.[5]
-
Inadequate washing steps.[5]
-
Presence of dead cells which can non-specifically bind antibodies.
-
Autofluorescence of the cells or medium.
-
Improper instrument settings (e.g., voltage/gain too high).[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence.
Problem: High background staining observed with this compound.
Below is a logical workflow to troubleshoot this issue.
Troubleshooting workflow for high background.
Experimental Protocols
Protocol 1: Antibody Titration
To determine the optimal concentration of this compound, perform a serial dilution of the antibody.
| Parameter | Description |
| Cell Preparation | Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in staining buffer (e.g., PBS with 2% FBS). |
| Antibody Dilution | Prepare a series of dilutions of this compound (e.g., 2 µg, 1 µg, 0.5 µg, 0.25 µg, 0.125 µg) per 1 x 10^6 cells. |
| Staining | Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into separate tubes. Add the diluted antibody to each tube. |
| Incubation | Incubate for 20-30 minutes at 4°C, protected from light. |
| Washing | Wash the cells 2-3 times with 1-2 mL of staining buffer. Centrifuge at 300-400 x g for 5 minutes between washes. |
| Data Acquisition | Resuspend the cells in an appropriate volume of staining buffer and acquire events on the flow cytometer. |
| Analysis | Analyze the mean fluorescence intensity (MFI) of the positive population and the background staining of the negative population for each concentration. The optimal concentration is the one that provides the best separation between positive and negative populations with the lowest background. |
Protocol 2: Staining with Fc Block
To minimize non-specific binding to Fc receptors, especially on immune cells like macrophages, monocytes, and B cells, use an Fc blocking reagent.[4]
| Parameter | Description |
| Cell Preparation | Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in staining buffer. |
| Fc Block | Add an Fc blocking reagent (e.g., purified anti-CD16/CD32 antibody for mouse cells, or commercial human Fc block) to the cell suspension. |
| Incubation | Incubate for 10-15 minutes at 4°C. |
| Staining | Without washing, add the optimal concentration of this compound to the cells. |
| Incubation | Incubate for 20-30 minutes at 4°C, protected from light. |
| Washing | Wash the cells 2-3 times with 1-2 mL of staining buffer. |
| Data Acquisition | Resuspend the cells and acquire events on the flow cytometer. |
Thy-1 Signaling Pathway
Thy-1 (CD90) is a glycosylphosphatidylinositol (GPI)-anchored protein that is involved in various signaling pathways, including cell adhesion, proliferation, and differentiation.[7][8] Understanding its interactions can be important for experimental design.
Thy-1 interaction and downstream signaling.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scbt.com [scbt.com]
- 3. biocompare.com [biocompare.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
cross-reactivity issues with Thy-1 (OX7) antibody
Welcome to the technical support center for the Thy-1 (OX7) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the specific reactivity of the Thy-1 (OX7) monoclonal antibody?
The OX-7 monoclonal antibody is specific for the Thy-1.1 allotype of the Thy-1 antigen (also known as CD90). It robustly reacts with Thy-1 on the surface of cells from all rat strains and from mouse strains that express the Thy-1.1 allele (e.g., AKR/J, FVB/N).[1][2] It is important to note that the OX-7 antibody will not react with the Thy-1.2 allotype, which is expressed in other common mouse strains like BALB/c and C57BL/6.[1][2]
Q2: I am observing unexpected staining in my experiment. Could this be cross-reactivity?
Yes, unexpected staining with the Thy-1 (OX7) antibody could be due to cross-reactivity. A known cross-reactivity has been reported with a component of intermediate filaments, likely vimentin (B1176767). This should be considered, especially in cell types known to have high vimentin expression.
Q3: How can I differentiate between true Thy-1 signal and non-specific binding or cross-reactivity?
To differentiate true signal from background, it is crucial to include proper controls in your experiment. These include:
-
Isotype Control: Use a mouse IgG1 isotype control at the same concentration as your primary OX-7 antibody. This will help identify non-specific binding caused by the antibody's Fc region.
-
Negative Control Cells or Tissues: If possible, use cells or tissues from a mouse strain expressing the Thy-1.2 allele (e.g., C57BL/6), which should be negative for OX-7 staining.
-
Positive Control Cells or Tissues: Use cells or tissues known to express Thy-1.1, such as rat thymocytes or splenocytes, to ensure your experimental setup is working correctly.
Q4: What is the expected molecular weight of Thy-1 in a Western Blot?
Thy-1 is a glycoprotein (B1211001) with a core protein molecular weight of approximately 18 kDa. However, due to variable glycosylation, it typically runs as a broader band between 25-37 kDa on a Western Blot.[1]
Troubleshooting Guides
Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | 1. Incorrect mouse strain (Thy-1.2 allele).2. Low antibody concentration.3. Inadequate cell preparation. | 1. Confirm the mouse strain expresses the Thy-1.1 allele. Use rat cells as a positive control.2. Titrate the antibody to determine the optimal concentration.3. Ensure cells are fresh and viable. Avoid harsh vortexing. |
| High Background/Non-specific Staining | 1. Fc receptor-mediated binding.2. Cross-reactivity with other surface proteins.3. Insufficient washing. | 1. Block Fc receptors using an Fc block reagent prior to primary antibody incubation.2. Include an isotype control. If high background persists, consider potential cross-reactivity.3. Increase the number and duration of wash steps. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | 1. Non-specific primary antibody binding.2. Endogenous peroxidase activity (for HRP-based detection).3. Cross-reactivity with intracellular components (e.g., vimentin). | 1. Decrease the primary antibody concentration. Ensure adequate blocking with normal serum from the same species as the secondary antibody.[3]2. Quench endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) before primary antibody incubation.[3]3. If staining intracellularly, consider the possibility of vimentin cross-reactivity. Optimize fixation and permeabilization steps. |
| Weak or No Staining | 1. Inadequate antigen retrieval.2. Low primary antibody concentration.3. Incorrect tissue fixation. | 1. Optimize the antigen retrieval method (heat-induced or enzymatic) and incubation time.2. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).3. Ensure proper fixation of tissues. Over-fixation can mask the epitope. |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Unexpected Bands | 1. Cross-reactivity with other proteins (e.g., vimentin).2. Protein degradation.3. Post-translational modifications. | 1. Run appropriate controls, including lysates from Thy-1 negative cells. Consider performing immunoprecipitation with the OX-7 antibody followed by mass spectrometry to identify the cross-reacting protein.2. Add protease inhibitors to your lysis buffer.[4]3. The broad band between 25-37 kDa is expected due to glycosylation.[1] |
| Weak or No Signal | 1. Low abundance of Thy-1 in the sample.2. Inefficient protein transfer.3. Incorrect antibody dilution. | 1. Load a higher amount of protein lysate (20-30 µg).2. Verify transfer efficiency using Ponceau S staining.3. Optimize the primary antibody concentration. |
Experimental Protocols
Flow Cytometry Staining of Rat Splenocytes
-
Cell Preparation:
-
Prepare a single-cell suspension of rat splenocytes in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate 100 µL of the cell suspension (1 x 10⁶ cells) with an Fc block reagent for 10 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Add the Thy-1 (OX7) antibody at the predetermined optimal concentration.
-
As a control, add the same concentration of a mouse IgG1 isotype control to a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
-
Secondary Antibody Staining (if using an unconjugated primary):
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled anti-mouse IgG secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes and Acquisition:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Immunohistochemistry of Rat Brain Tissue (Frozen Sections)
-
Tissue Preparation:
-
Perfuse the rat with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Cut 20-30 µm thick sections on a cryostat and mount on charged slides.
-
-
Antigen Retrieval:
-
While not always necessary for frozen sections, if the signal is weak, perform heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0).
-
-
Blocking and Permeabilization:
-
Wash sections with PBS.
-
Incubate in blocking buffer (PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the Thy-1 (OX7) antibody in the blocking buffer (recommended starting dilution 1:100 to 1:500).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash sections three times for 5 minutes each with PBS containing 0.1% Tween 20.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled anti-mouse IgG secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.
-
-
Counterstaining and Mounting:
-
Wash sections as in step 5.
-
Counterstain with DAPI if desired.
-
Mount with an appropriate mounting medium.
-
Western Blotting of Cell Lysates
-
Lysate Preparation:
-
Harvest cells and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the Thy-1 (OX7) antibody (recommended starting dilution 1:1000) in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 5.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Thy-1 signaling pathway overview.
Caption: Troubleshooting workflow for unexpected staining.
References
Validation & Comparative
Validating SC-53116 Antibody Specificity: A Comparison Guide Utilizing Knockout Cells
For researchers, scientists, and drug development professionals seeking to ensure the highest level of antibody specificity, this guide provides a comprehensive comparison for validating the anti-Thy-1/CD90 antibody SC-53116 from Santa Cruz Biotechnology. Leveraging the gold standard of knockout (KO) cell technology, we present a framework for assessing antibody performance against alternative options and offer detailed experimental protocols.
The target of the this compound antibody is Thy-1, also known as CD90, a glycosylphosphatidylinositol (GPI)-anchored protein involved in various cellular processes including T-cell activation, cell adhesion, and migration.[1][2] Given the critical role of antibody specificity in ensuring reproducible and reliable experimental outcomes, validation using knockout models is paramount. This method provides a true negative control, as the target protein is absent, thus confirming that the antibody's signal is specific to the protein of interest.
Performance Comparison: this compound vs. Knockout-Validated Alternatives
| Feature | This compound (Santa Cruz Biotechnology) | Alternative 1 (Abcam) | Alternative 2 (Cell Signaling Technology) |
| Product Name | Thy-1/CD90 Antibody (OX7) | Anti-CD90 / Thy1 antibody [EPR3132] | Thy1/CD90 (D3V8A) Rabbit mAb |
| Catalog Number | This compound | ab92574 | #13801 |
| Clonality | Monoclonal | Monoclonal (Rabbit) | Monoclonal (Rabbit) |
| Host Species | Mouse | Rabbit | Rabbit |
| KO Validation | Data not publicly available | Yes . Validated using THY1 knockout U-2 OS cells.[3] | Yes . Recommended for use with KO models.[4] |
| Applications | WB, IP, IF, IHC(P), FCM | WB, IHC-P, ICC/IF, Flow Cytometry | WB, IHC |
| Reactivity | Human, Mouse, Rat | Human | Human, Mouse, Rat |
Experimental Protocols for Antibody Validation with Knockout Cells
To independently validate the specificity of the this compound antibody, or any other anti-Thy-1/CD90 antibody, a Western Blot analysis using wild-type and Thy-1 knockout cells is recommended.
I. Cell Lysate Preparation
-
Cell Culture : Culture wild-type (WT) and Thy-1 knockout (KO) cell lines (e.g., U-2 OS or HeLa) under standard conditions.
-
Harvesting : Harvest cells by scraping and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis : Resuspend cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubation : Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Collect the supernatant containing the soluble proteins.
-
Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
II. Western Blotting
-
Sample Preparation : Prepare samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) from the WT and KO cell lysates into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Electrophoresis : Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., this compound) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody appropriate for the primary antibody's host species for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Loading Control : Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Expected Results
A specific antibody will show a distinct band at the expected molecular weight for Thy-1 (approximately 25-37 kDa) in the lane corresponding to the wild-type cell lysate.[3] Crucially, this band should be absent in the lane with the Thy-1 knockout cell lysate. The presence of a band in the knockout lane would indicate non-specific binding.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of Thy-1, the following diagrams are provided.
Caption: Experimental workflow for validating antibody specificity using knockout cells.
References
- 1. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thy-1 as an Integrator of Diverse Extracellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human THY1 (CD90) knockout U-2 OS cell line (ab262490) | Abcam [abcam.com]
- 4. Thy1/CD90 (D3V8A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Thy-1 Antibody Clones: SC-53116 (OX7) vs. Alternatives
For researchers, scientists, and drug development professionals selecting the optimal antibody is paramount for experimental success. This guide provides a detailed comparison of the widely-used Thy-1 antibody clone SC-53116 (OX7) against other prominent clones: 5E10, G7, and HIS51. This objective analysis, supported by available experimental data, will assist in making an informed decision for your specific research needs.
Overview of Thy-1 (CD90)
Thy-1, or CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) expressed on the surface of various cell types, including neurons, thymocytes, hematopoietic stem cells, and fibroblasts.[1][2] It plays a crucial role in cell-cell and cell-matrix interactions, T-cell activation, neurite outgrowth, and fibrosis.[1][3] Given its diverse functions, reliable detection with specific antibodies is critical in many research areas.
Comparison of Key Characteristics
The following table summarizes the key features of the this compound (OX7) clone and its alternatives.
| Feature | This compound (OX7) | 5E10 | G7 | HIS51 |
| Host Species | Mouse | Mouse | Rat | Mouse |
| Isotype | IgG1, kappa | IgG1, kappa | IgG2c, kappa | IgG2a, kappa |
| Reactivity | Human, Mouse, Rat | Human | Mouse | Mouse, Rat |
| Clonality | Monoclonal | Monoclonal | Monoclonal | Monoclonal |
| Validated Applications | WB, IP, IF, IHC(P), FCM | FCM, ICC, IF, IHC, IP, WB | FCM, IHC, Functional Assays | FCM, IHC(F) |
Performance Data in Key Applications
An objective comparison of antibody performance requires standardized experimental conditions, which is often lacking in publicly available data. The following tables present a summary of available data for each clone in key applications.
Flow Cytometry
| Clone | Recommended Dilution/Concentration | Cell Type Example | Observations |
| This compound (OX7) | 1 µg per 1 x 10^6 cells | Mouse T cells | Provides a strong and clear signal for Thy1.1 on mouse CD4 T cells.[4] |
| 5E10 | 5 µL (0.25 µg) per test | Human erythroleukemia (HEL) cells | Pre-titrated and tested for flow cytometric analysis of human cells.[5] |
| G7 | ≤ 0.125 µg per test | Mouse splenocytes | Reported to induce TCR-mediated proliferation and apoptosis of thymocytes. |
| HIS51 | ≤ 0.125 µg per test | Rat thymocytes and splenocytes | Cross-reacts with mouse CD90.1.[6] |
Immunohistochemistry (IHC)
| Clone | Recommended Dilution | Tissue Type Example | Fixation | Key Findings |
| This compound (OX7) | 1:50 - 1:500 | Paraffin-embedded sections | Formalin | Recommended for detection of Thy-1.1 antigenic determinant. |
| G7 | Assay-Dependent | Mouse Heart | Not Specified | Stained for Thy1 in the infarct area of the heart. |
| HIS51 | Assay-Dependent | Frozen tissue sections | Not Specified | Reported for use in immunohistochemical staining of frozen tissue sections.[6] |
Western Blotting (WB)
| Clone | Recommended Dilution | Lysate Type Example | Predicted/Observed Band Size |
| This compound (OX7) | 1:100 - 1:1000 | Rat brain extract | ~25-37 kDa |
Note: Direct comparative performance data for all clones in Western Blotting is limited. The performance of 5E10, G7, and HIS51 in WB may require user optimization.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the Thy-1 signaling pathway and a general workflow for immunohistochemistry.
Caption: A simplified diagram of the Thy-1 signaling pathway.
Caption: A general workflow for immunohistochemical staining.
Experimental Protocols
Western Blotting Protocol
-
Lysate Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary Thy-1 antibody (e.g., this compound at 1:500) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal serum from the secondary antibody host species for 1 hour.
-
Incubate with the primary Thy-1 antibody (e.g., this compound at 1:100) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Mounting:
-
Develop the color with a DAB substrate solution.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry Protocol
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., peripheral blood, spleen, or cultured cells).
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Staining:
-
Add 100 µL of the cell suspension to each tube.
-
Add the primary Thy-1 antibody at the recommended concentration (e.g., 1 µg of this compound).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Conclusion
The selection of a Thy-1 antibody clone should be guided by the specific application and the species being studied. The This compound (OX7) clone is a versatile antibody with validated performance in a wide range of applications and reactivity across human, mouse, and rat samples. The 5E10 clone is a strong candidate for flow cytometry studies involving human cells. The G7 clone is well-suited for functional assays and flow cytometry in mouse models. The HIS51 clone is a reliable choice for flow cytometry and IHC on frozen sections in both mouse and rat.
Researchers should always perform initial validation and optimization of any new antibody in their specific experimental setup. The information and protocols provided in this guide serve as a starting point to facilitate this process and help in the selection of the most appropriate Thy-1 antibody clone for your research.
References
- 1. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]
- 4. biocompare.com [biocompare.com]
- 5. CD90 (Thy-1) Monoclonal Antibody (eBio5E10 (5E10)), PE (12-0909-42) [thermofisher.com]
- 6. CD90.1 (Thy-1.1) Monoclonal Antibody (HIS51) (14-0900-81) [thermofisher.com]
SC-53116 (OX7) vs. 5E10: A Comparative Guide for Flow Cytometry
In the landscape of cellular analysis, the selection of highly specific and efficient antibodies is paramount for achieving reliable and reproducible results. This guide provides a detailed comparison of two prominent monoclonal antibody clones used for the detection of the cell surface marker Thy-1/CD90 by flow cytometry: SC-53116 (clone OX7) and the widely recognized competitor clone, 5E10. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision for their experimental needs.
Introduction to Thy-1/CD90
Thy-1, or CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) expressed on the surface of various cell types, including thymocytes, neurons, hematopoietic stem cells, and fibroblasts.[1][2][3][4][5] It plays a crucial role in cell-cell and cell-matrix interactions, T-cell activation, and neurite outgrowth.[6] Its expression is a key marker for the identification and isolation of specific stem cell populations and for studying neuronal development.
Antibody Clone Comparison
Both this compound (OX7) and the 5E10 clone are mouse monoclonal antibodies of the IgG1 isotype, widely used for the detection of Thy-1/CD90. While both clones are effective in flow cytometry, their performance characteristics may vary depending on the specific application and experimental conditions.
| Feature | This compound (OX7) | Competitor (5E10) |
| Target | Thy-1/CD90 | Thy-1/CD90 |
| Clone | OX7 | 5E10 |
| Host | Mouse | Mouse |
| Isotype | IgG1, kappa | IgG1, kappa |
| Reactivity | Human, Mouse, Rat[1] | Human, Horse, Non-human primate, Pig[7] |
| Recommended Dilution for Flow Cytometry | 1 µg per 1 x 10^6 cells | 5 µL (0.25 µg) per test[8] |
| Supplier | Santa Cruz Biotechnology | Various |
| Reported Applications | WB, IP, IF, IHC(P), FCM[1] | Flow Cytometry[7][8] |
Experimental Data
Representative Flow Cytometry Data: this compound (OX7)
Flow cytometry analysis of rat thymocytes stained with an anti-Thy-1/CD90 antibody (clone OX7) typically shows a distinct positive population, demonstrating the antibody's specificity for this cell surface marker.
Representative Flow Cytometry Data: Competitor Clone 5E10
Staining of human erythroleukemia (HEL) cells with the 5E10 clone also demonstrates clear identification of a CD90-positive population.[8] The datasheets for this clone often provide histogram data showing a clear separation between the stained and unstained cell populations.
Experimental Protocols
A generalized protocol for the flow cytometric analysis of Thy-1/CD90 on peripheral blood mononuclear cells (PBMCs) is provided below. This protocol should be optimized for specific cell types and experimental conditions.
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Phosphate-buffered saline (PBS).
-
Ficoll-Paque or other density gradient medium.
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA).
-
Fc-blocking reagent (e.g., Human TruStain FcX™).
-
This compound (OX7) or competitor antibody (e.g., 5E10), conjugated to a suitable fluorophore.
-
Isotype control antibody.
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with cold PBS.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add Fc-blocking reagent to each tube and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the recommended amount of the Thy-1/CD90 antibody (this compound or competitor) or the corresponding isotype control to the appropriate tubes.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Add a viability dye just before analysis, if required.
-
Acquire the data on a flow cytometer, ensuring proper compensation is set.
-
Visualizations
Thy-1/CD90 Signaling Pathway
Caption: Thy-1/CD90 signaling cascade.
Experimental Workflow
Caption: Workflow for antibody comparison.
References
- 1. scbt.com [scbt.com]
- 2. stemcell.com [stemcell.com]
- 3. novusbio.com [novusbio.com]
- 4. CD90 Monoclonal Antibody (OX-7) (MA1-81491) [thermofisher.com]
- 5. Frontiers | CD90/Thy-1, a Cancer-Associated Cell Surface Signaling Molecule [frontiersin.org]
- 6. stemcell.com [stemcell.com]
- 7. CD90 Monoclonal Antibody (5E10), PE (A15794) [thermofisher.com]
- 8. CD90 (Thy-1) Monoclonal Antibody (eBio5E10 (5E10)), PE (12-0909-42) [thermofisher.com]
Confirming Thy-1 Expression: A Comparison of SC-53116 Antibody and qRT-PCR
For researchers, scientists, and drug development professionals, accurate confirmation of Thy-1 (CD90) expression is critical for a variety of fields, including immunology, neuroscience, and cancer research. This guide provides a detailed comparison of two common methods for this purpose: protein-level detection using the monoclonal antibody SC-53116 and transcript-level quantification via quantitative reverse transcription PCR (qRT-PCR). We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Thy-1 is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein involved in numerous biological processes, including T-cell activation, neurite outgrowth, and cell adhesion.[1] Validating its expression is a key step in many experimental workflows. Here, we compare the use of the well-characterized mouse monoclonal antibody, Thy-1 (OX7): this compound, with the sensitive gene expression analysis technique, qRT-PCR.
Comparison of Thy-1 Detection Methods
The choice between antibody-based protein detection and qRT-PCR for mRNA quantification depends on the specific experimental question. While qRT-PCR provides a highly sensitive measure of gene expression, antibody-based methods confirm the presence and localization of the functional protein.
| Method | Principle | Information Provided | Advantages | Limitations |
| This compound (Western Blot) | Immunodetection of Thy-1 protein in cell lysates separated by size. | Protein presence and molecular weight. | Confirms protein expression; allows for size verification. | Less quantitative than other methods; requires cell lysis. |
| This compound (Immunofluorescence) | In situ immunodetection of Thy-1 protein in fixed cells or tissues. | Protein localization and expression patterns. | Provides spatial information; visualizes expression in cellular context. | Can be semi-quantitative; signal may be affected by fixation. |
| This compound (Flow Cytometry) | Immunodetection of cell surface Thy-1 on single cells. | Percentage of Thy-1 positive cells and relative expression levels. | High-throughput; quantitative analysis of cell populations. | Requires single-cell suspension; does not provide subcellular localization. |
| qRT-PCR | Quantification of Thy-1 mRNA transcripts. | Relative or absolute quantification of gene expression. | Highly sensitive and specific; wide dynamic range. | Does not confirm protein expression or localization; susceptible to RNA quality. |
Supporting Experimental Data
A study analyzing THY1 expression in various nasopharyngeal carcinoma (NPC) cell lines demonstrated the utility of both RT-PCR and Western blotting. As shown in Figure 1, cell lines such as HONE1, HK1, CNE1, and HNE1 showed no detectable THY1 mRNA expression via RT-PCR, which correlated with the absence of THY1 protein in the Western blot analysis.[2] Conversely, cell lines MCH556.15, HK11.8, HK11.12, and HK11.19 exhibited clear THY1 expression at both the mRNA and protein levels.[2] This data highlights the concordance between the two methods in determining the presence or absence of Thy-1 expression.
Experimental Protocols
Detailed methodologies for utilizing this compound and performing qRT-PCR for Thy-1 are provided below.
Protocol 1: Western Blotting with this compound
This protocol outlines the steps for detecting Thy-1 protein in cell lysates.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with Santa Cruz Biotechnology's Thy-1 (OX7) antibody (this compound) at a starting dilution of 1:200 in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The expected molecular weight of Thy-1 is 25-37 kDa.[1]
-
Protocol 2: Immunofluorescence with this compound
This protocol is for visualizing Thy-1 protein in cultured cells.
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular Thy-1).
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with Thy-1 (OX7) antibody (this compound) at a starting dilution of 1:50 in blocking buffer for 1 hour at room temperature.[1]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount coverslips onto microscope slides using a mounting medium with DAPI.
-
Visualize using a fluorescence microscope.
-
Protocol 3: Flow Cytometry with this compound
This protocol is for quantifying Thy-1 positive cells.
-
Cell Preparation:
-
Prepare a single-cell suspension of at least 1 x 10^6 cells.
-
Wash cells with PBS.
-
-
Staining:
-
Incubate cells with 1 µg of Thy-1 (OX7) antibody (this compound) per 1 x 10^6 cells for 30 minutes at 4°C.[1]
-
Wash cells twice with PBS.
-
If an unconjugated primary antibody is used, incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Wash cells twice with PBS.
-
-
Analysis:
-
Resuspend cells in FACS buffer.
-
Analyze on a flow cytometer.
-
Protocol 4: Quantitative RT-PCR for Thy-1
This protocol details the quantification of Thy-1 mRNA.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for Thy-1, and cDNA template.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling and Data Analysis:
-
Perform qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Thy-1 mRNA.
-
Visualizing the Workflow and Signaling Context
To better understand the experimental processes and the biological context of Thy-1, the following diagrams are provided.
Figure 1: Experimental workflow for confirming Thy-1 expression.
Figure 2: Simplified Thy-1 signaling pathways.
Conclusion
Both the this compound antibody and qRT-PCR are powerful tools for confirming Thy-1 expression. The choice of method should be guided by the specific research question, whether it is to confirm the presence and localization of the Thy-1 protein or to quantify the level of its gene transcript. For a comprehensive understanding, a combination of both approaches is often the most robust strategy, as demonstrated by the corroborating results in the provided experimental data. This guide provides the necessary information and protocols to effectively implement these techniques in your research.
References
Unraveling the Landscape of EP4 Receptor Antagonism: A Comparative Review
Initial searches for "SC-53116" primarily identify a monoclonal antibody (Thy-1/CD90 Antibody (OX7): this compound) used as a research reagent.[1][2][3][4] Given the context of this request for a comparison guide for drug development professionals, it is likely that the intended subject is a small molecule inhibitor. This guide will therefore focus on the well-characterized Prostaglandin (B15479496) E2 Receptor 4 (EP4) antagonist, E7046, and compare it with other notable alternatives in the field.
The prostaglandin E2 (PGE2)–EP4 signaling pathway is a critical mediator of inflammation and immune suppression in the tumor microenvironment, making EP4 antagonists a promising class of therapeutics in oncology.[5] This guide provides a comparative analysis of key EP4 antagonists, focusing on their performance in preclinical studies, and presents the methodologies of pivotal experiments to aid researchers in the field.
Comparative Efficacy of EP4 Antagonists
The development of EP4 antagonists has evolved from first-generation molecules, often with suboptimal pharmacokinetic profiles, to more recent compounds with improved properties.[5] Below is a summary of quantitative data for E7046 and other selected EP4 antagonists.
| Compound | Target(s) | IC50 (nM) | Potency/Selectivity Notes | Reference |
| E7046 | EP4 | 10.19 | Selective EP4 antagonist. | [5] |
| Grapiprant (CJ-023,423) | EP4 | 12 | A reference EP4 antagonist. Approved for osteoarthritis in dogs. | [6][7] |
| Compound 36 | EP4 | 4.3 | Selective over EP1-EP3 receptors (IC50 > 10,000 nM). | [5] |
| L-798,106 | EP3 | 33 | Primarily an EP3 inhibitor, used for comparative selectivity studies. | [5] |
| L001 | EP4 | 40.6 (CRE reporter assay) | Stated to have over 5-fold better antagonism efficacy than E7046 in some assays. | [8] |
| Compound 1 | EP4 | ~6 | Comparable activity to Compound 2 and CJ-023,423 in blocking PGE2-generated cAMP. | [6] |
| Compound 2 | EP4, EP2 | ~6 (EP4) | Also shows weaker activity at the EP2 receptor (approximately 20-fold weaker). | [6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
In Vitro cAMP Production Assay: [6]
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are transfected to express the human or rat EP4 receptor.
-
Compound Treatment: Cells are treated with varying concentrations of the EP4 antagonist.
-
Stimulation: Prostaglandin E2 (PGE2) is added at a concentration that elicits 80% of the maximal response (EC80) to stimulate cAMP production.
-
Measurement: Intracellular cAMP levels are determined after a 20-minute incubation.
-
Data Analysis: The results are expressed as the percentage inhibition of the PGE2-induced cAMP production, and IC50 values are calculated.
Receptor Binding Assays: [6]
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells overexpressing the target EP receptor (EP1, EP2, EP3, or EP4).
-
Competition Assay: Membranes are incubated with a constant concentration of radiolabeled PGE2 ([3H] PGE2) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound [3H] PGE2 is quantified by liquid scintillation counting.
-
Data Analysis: The data is used to determine the binding affinity (Ki) of the antagonist.
Human Whole Blood TNFα Production Assay: [6]
-
Blood Collection: Pooled whole blood is obtained from healthy volunteers.
-
Pre-treatment: The blood is pre-treated with different concentrations of the EP4 antagonist for 30 minutes at 37°C in a 5% CO2 atmosphere.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 10 µg/mL, with or without 10 nM PGE2, is added to stimulate TNFα production.
-
Incubation: The samples are incubated for 24 hours under the same conditions.
-
Analysis: Plasma is collected by centrifugation, and TNFα levels are measured.
In Vivo Tumor Xenograft Models: [8]
-
Cell Implantation: Pancreatic cancer cells (e.g., Pan02 or BxPC-3) are implanted into immunocompromised mice to establish tumors.
-
Treatment: Once tumors are established, mice are treated with the EP4 antagonist (e.g., L001 or E7046), a standard chemotherapeutic agent (e.g., gemcitabine), or a combination.
-
Monitoring: Tumor growth and metastasis are monitored, often using bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Endpoint: The study concludes after a predetermined period, and tumor size, weight, and metastatic burden are quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EP4 signaling pathway and a general workflow for evaluating EP4 antagonists.
Caption: The Prostaglandin E2 (PGE2)-EP4 receptor signaling cascade.
Caption: A generalized workflow for the preclinical evaluation of EP4 antagonists.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. biocompare.com [biocompare.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Two Leading Anti-Thy-1/CD90 Antibodies for Immunofluorescence Applications
For researchers, scientists, and drug development professionals utilizing immunofluorescence to study the cell surface marker Thy-1 (CD90), the selection of a reliable primary antibody is paramount. This guide provides a detailed comparison of two prominent monoclonal antibodies: Santa Cruz Biotechnology's sc-53116 and BioLegend's 328102, to aid in making an informed decision for your experimental needs.
This comparison guide delves into the specifics of each antibody, presenting a side-by-side analysis of their key characteristics, recommended experimental protocols, and available performance data.
Antibody Overview and Key Characteristics
Both this compound and BioLegend's 328102 are mouse monoclonal antibodies targeting the Thy-1/CD90 protein, a key marker for various cell types, including T-cells, neurons, and mesenchymal stem cells.[1][2][3][4] While both are suitable for immunofluorescence (IF) applications, they possess distinct features.
| Feature | This compound (Santa Cruz Biotechnology) | BioLegend 328102 |
| Host Species | Mouse | Mouse |
| Clonality | Monoclonal | Monoclonal |
| Clone Name | OX7 | 5E10 |
| Reactivity | Human, Mouse, Rat | Human |
| Application | Immunofluorescence (IF), Western Blot (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), Flow Cytometry (FCM) | Immunofluorescence (IF), Immunocytochemistry (ICC), Flow Cytometry (FCM), Immunohistochemistry-Frozen (IHC-F), Immunoprecipitation (IP) |
| Starting Dilution for IF | 1:50 | 1:100 (as per cited publication) |
| Catalog Number | This compound | 328102 |
Performance Data in Immunofluorescence
A study utilizing BioLegend's 328102 antibody for immunofluorescence on human embryonic stem cell-derived epicardial-derived fibroblasts demonstrated clear and specific staining of CD90 at a 1:100 dilution. This provides evidence of the antibody's efficacy in visualizing Thy-1 expression in human cells.
For Santa Cruz Biotechnology's this compound, the manufacturer recommends a starting dilution of 1:50 for immunofluorescence and notes its reactivity with human, mouse, and rat samples.[2]
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible immunofluorescence results. Below are recommended protocols for each antibody.
Immunofluorescence Protocol for this compound (Santa Cruz Biotechnology)
This protocol is a general guideline based on the manufacturer's recommendations. Optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation: Grow cells on sterile glass coverslips or in chamber slides to the desired confluence.
-
Fixation: Rinse cells briefly with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular epitope of Thy-1 (though it is a cell surface protein), permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For cell surface staining, this step can be omitted.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% normal goat serum (or serum from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound antibody to a starting concentration of 1:50 in the blocking buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: (Optional) Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Immunofluorescence Protocol for BioLegend 328102
This protocol is based on general immunofluorescence procedures and a cited publication.
-
Cell Preparation: Culture cells on coverslips or chamber slides.
-
Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization & Blocking: Permeabilize and block in one step by incubating with a solution of 0.1% Triton X-100 and 5% normal goat serum in PBS for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the BioLegend 328102 antibody to 1:100 in the blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a suitable fluorescently-labeled secondary antibody in the blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS in the dark.
-
Counterstaining: (Optional) Stain nuclei with DAPI for 5 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the broader context of Thy-1 signaling, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for immunofluorescence staining.
Caption: A simplified overview of potential Thy-1 signaling pathways.
References
Validation of SC-53116 for Use in Human vs. Mouse Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate antibodies is critical for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of the performance of the Thy-1 antibody SC-53116 (clone OX-7) in human versus mouse samples, supported by experimental data and protocols. Additionally, it presents an alternative antibody for human-specific applications.
Introduction to this compound (Thy-1, clone OX-7)
This compound is a mouse monoclonal antibody of the IgG1 kappa isotype, raised against the rat thymocyte Thy-1 antigen.[1] It is widely used for the detection of the Thy-1 cell surface antigen, also known as CD90.[1][2] Thy-1 is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) involved in various cellular processes, including T-cell activation, cell adhesion, and migration.[3] this compound is recommended for a range of applications, including Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), and Flow Cytometry (FCM).[1][2]
Cross-Reactivity and Performance Comparison: Human vs. Mouse
While this compound is marketed for use in human, mouse, and rat samples, its performance and the interpretation of results can differ significantly between species due to variations in Thy-1 expression.[2][4]
Key Considerations for Species-Specific Use:
-
T-Cell Staining: Thy-1 is a well-established pan-T-cell marker in mice.[3] However, in humans, Thy-1 is absent from mature T-cells, making this compound unsuitable for this application in human samples.[3][4]
-
Thymus and Kidney Expression: There are notable differences in Thy-1 expression in the thymus and kidneys between humans and mice.[4] Thy-1 is expressed in the mouse thymus but not in the human thymus. Conversely, it is detected in human kidneys but not in mouse kidneys.[4]
-
Mouse Strain Specificity: The OX-7 clone (this compound) recognizes the Thy-1.1 antigenic determinant. This is important for researchers working with mouse models, as different inbred strains express different alleles of Thy-1 (Thy-1.1 vs. Thy-1.2).
-
Nervous System Expression: Thy-1 is expressed in the nervous systems of both humans and mice, predominantly on mature neurons.[3][4] However, some human glial cells may also express Thy-1.[3]
Quantitative Data Summary
The following tables summarize the recommended starting dilutions for this compound in various applications for both human and mouse samples, as provided by the manufacturer. It is important to note that optimal dilutions should be determined experimentally by the end-user.
| Application | Species | Recommended Starting Dilution | Dilution Range |
| Western Blot (WB) | Human, Mouse | 1:200 | 1:100-1:1000 |
| Immunohistochemistry (IHC) | Human, Mouse | 1:50 | 1:50-1:500 |
| Immunofluorescence (IF) | Human, Mouse | 1:50 | 1:50-1:500 |
| Immunoprecipitation (IP) | Human, Mouse | 1-2 µg per 100-500 µg of total protein | - |
| Flow Cytometry (FCM) | Human, Mouse | 1 µg per 1x10^6 cells | - |
Data sourced from Santa Cruz Biotechnology product information.[2]
Alternative Antibody for Human Samples: Clone 5E10
Given the limitations of this compound for certain human applications, particularly T-cell analysis, researchers may consider alternative antibodies. The monoclonal antibody clone 5E10 is a well-characterized antibody specific for human Thy-1.[5][6][7]
| Antibody Clone | Host Species | Reactivity | Key Applications |
| OX-7 (this compound) | Mouse | Human, Mouse (Thy-1.1), Rat | WB, IHC, IF, IP, FCM |
| 5E10 | Mouse | Human | FCM, enriching for hematopoietic stem cells |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions.
Immunohistochemistry (IHC) of Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute this compound to the optimal concentration (starting at 1:50) in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides 3x5 minutes with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash slides 3x5 minutes with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Wash slides 3x5 minutes with PBS.
-
Develop the signal with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot (WB)
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with this compound diluted in blocking buffer (starting at 1:200) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane 3x5 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane 3x5 minutes with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Experimental Workflows
Thy-1 Signaling Pathway
Thy-1 is a GPI-anchored protein that localizes to lipid rafts and can initiate intracellular signaling upon antibody cross-linking or interaction with ligands on adjacent cells. It does not have an intracellular domain and relies on association with other transmembrane proteins, such as integrins and Src family kinases, to transduce signals. These interactions can lead to the activation of various downstream pathways involved in cell adhesion, proliferation, and differentiation.
References
- 1. scbt.com [scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Expression of Thy-1 on human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Expression of Thy-1 on human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Isotype Control for SC-53116 in Flow Cytometry
For researchers utilizing the Santa Cruz Biotechnology antibody SC-53116, which targets the Thy-1/CD90 cell surface antigen, selecting an appropriate isotype control is a critical step for generating reliable flow cytometry data.[1][2] This guide provides a comprehensive comparison of suitable isotype controls, experimental protocols, and a logical workflow for making an informed selection.
The this compound antibody is a mouse monoclonal antibody with an IgG1 kappa isotype.[2][3] Therefore, the correct isotype control must also be a mouse IgG1 kappa antibody that has no specific binding to the target cells being analyzed. The purpose of an isotype control is to differentiate non-specific background staining from true antigen-specific antibody binding. This background can be caused by the antibody's Fc region binding to Fc receptors on the cell surface or other non-specific protein-protein interactions.
Comparison of Commercially Available Mouse IgG1 Kappa Isotype Controls
Several manufacturers offer suitable mouse IgG1 kappa isotype controls that can be used for experiments with this compound. The ideal isotype control should match the primary antibody's host species, isotype, and conjugation format (e.g., unconjugated or conjugated to a specific fluorophore). Below is a comparison of representative products.
| Feature | Thermo Fisher Scientific (eBioscience™) | BD Biosciences | BioLegend |
| Product Name | Mouse IgG1 K Isotype Control | PE Mouse IgG1, κ Isotype Control | PE Mouse IgG1, κ Isotype Control |
| Clone | P3.6.2.8.1 | MOPC-21 | MOPC-21 |
| Reactivity | N/A (isotype control) | Rhesus, Cynomolgus, Baboon (QC Testing)[4] | N/A (isotype control) |
| Applications | Flow Cytometry, Control[5] | Intracellular Staining (Flow Cytometry), Isotype Control[4] | Flow Cytometry, Isotype Control |
| Conjugates Available | Unconjugated, PE, FITC, APC, and others[5][6] | PE, FITC, APC, and others[4] | PE, FITC, APC, and others |
| Concentration | 0.2 mg/mL or pre-diluted[5] | Pre-diluted (20 µl/Test)[4] | 0.2 mg/mL or pre-diluted |
| Storage Buffer | PBS, pH 7.2, with BSA and 0.09% sodium azide[6] | Aqueous buffered solution containing BSA and ≤0.09% sodium azide[4] | PBS, pH 7.2, with 0.09% sodium azide |
Experimental Protocol for Isotype Control Staining in Flow Cytometry
This protocol provides a general workflow for using a mouse IgG1 kappa isotype control alongside the this compound primary antibody.
Materials:
-
Cells of interest
-
This compound (Thy-1/CD90) antibody
-
Mouse IgG1 kappa isotype control (conjugated to the same fluorophore as this compound)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fc Block (e.g., anti-CD16/32 antibody)[7]
-
Propidium Iodide or other viability dye (optional)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells and wash them with cold Flow Cytometry Staining Buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Fc Receptor Blocking: To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking antibody for 10-15 minutes on ice.[7]
-
Staining: Aliquot 100 µL of the cell suspension (1 x 10^5 to 1 x 10^6 cells) into two tubes:
-
Test Sample: Add the recommended amount of this compound antibody.
-
Isotype Control Sample: Add the same concentration of the mouse IgG1 kappa isotype control as the primary antibody.
-
-
Incubation: Incubate the tubes for 20-30 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL).
-
Viability Staining (Optional): If desired, add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Ensure the instrument settings are optimized for the fluorophore used.
Logical Workflow for Isotype Control Selection and Use
The following diagram illustrates the decision-making process and experimental workflow for appropriately using an isotype control with the this compound antibody.
References
- 1. biocompare.com [biocompare.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. PE Mouse IgG1 Kappa Isotype Control [bdbiosciences.com]
- 5. Mouse IgG1 kappa Isotype Control, PE (12-4714-82) [thermofisher.com]
- 6. Mouse IgG1 kappa Isotype Control, APC (17-4714-42) [thermofisher.com]
- 7. scbt.com [scbt.com]
Navigating Experimental Reproducibility with Thy-1 (OX7) Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the Thy-1 (OX7) monoclonal antibody, ensuring experimental reproducibility is paramount. This guide provides a comprehensive comparison of the Thy-1 (OX7) antibody's performance, supported by experimental data and detailed protocols. We delve into its applications, signaling pathways, and provide a framework for consistent results.
The Thy-1 (OX7) antibody, a mouse IgG1 monoclonal antibody, is a widely used tool for the detection and study of the Thy-1 cell surface antigen (also known as CD90), a glycosylphosphatidylinositol (GPI)-anchored protein. Its consistent performance across various applications has made it a staple in immunology, neuroscience, and stem cell research. This guide will explore the factors contributing to its reliable use and provide detailed methodologies for key experiments.
Product Performance and Alternatives
While direct batch-to-batch reproducibility studies for the Thy-1 (OX7) antibody are not extensively published, its widespread and prolonged use in the scientific community, coupled with its availability from numerous commercial suppliers with consistent quality control, attests to its reliability. The OX-7 clone specifically recognizes the Thy-1.1 allelic form found in rats and certain mouse strains like AKR/J and FVB/N. It does not react with the Thy-1.2 allele present in other common mouse strains such as BALB/c and C57BL/6.
Alternative antibodies to Thy-1 exist, and the choice of antibody depends on the specific application, the species being studied, and the required epitope recognition. However, the OX-7 clone remains a popular choice due to its extensive validation in the scientific literature.
Experimental Data Summary
The following table summarizes the validated applications and recommended dilutions for the Thy-1 (OX7) antibody based on information from various suppliers and publications. These ranges serve as a starting point for optimization in individual experiments.
| Application | Species Reactivity | Recommended Dilution/Concentration |
| Flow Cytometry | Rat, Mouse (Thy-1.1 positive strains) | 1:50 - 1:100 or 10 µl per 10^6 cells in 100 µl |
| Immunocytochemistry / Immunofluorescence | Rat, Mouse | 1:10 - 1:500 |
| Immunohistochemistry (Frozen Sections) | Rat, Mouse | 1:10 - 1:500 |
| Immunohistochemistry (Paraffin Sections) | Rat, Mouse | User-defined |
| Western Blotting | Rat, Mouse | 1:100 - 1:2000 |
| Immunoprecipitation | Rat, Mouse | 1:10 - 1:500 |
| Functional Assays (e.g., T-cell activation) | Mouse | User-defined |
Key Experimental Protocols
To ensure reproducibility, adherence to detailed and validated protocols is crucial. Below are methodologies for common applications of the Thy-1 (OX7) antibody.
Flow Cytometry Protocol for Rat Thymocytes
-
Cell Preparation: Harvest thymocytes from a rat and prepare a single-cell suspension in ice-cold PBS containing 0.5% BSA and 0.02% sodium azide (B81097) (FACS buffer).
-
Cell Counting and Aliquoting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Antibody Staining: Add the Thy-1 (OX7) antibody at the optimized dilution (e.g., 1:100). For negative control, use an isotype-matched control antibody at the same concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Secondary Antibody Staining (if using an unconjugated primary): If the primary antibody is not fluorescently labeled, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) at the manufacturer's recommended dilution.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Repeat the washing step as described in step 5.
-
Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire the data on a flow cytometer.
Immunofluorescence Protocol for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting an intracellular epitope (not applicable for Thy-1), permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the Thy-1 (OX7) antibody in the blocking buffer at the optimized concentration (e.g., 1:200) and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope.
Thy-1 Signaling Pathways
The Thy-1 protein is involved in a multitude of signaling pathways that regulate diverse cellular functions.[1][2] Understanding these pathways is crucial for interpreting experimental results obtained using the Thy-1 (OX7) antibody.
Caption: Overview of key Thy-1 signaling interactions.
Experimental Workflow for T-Cell Activation Assay
The Thy-1 (OX7) antibody can be used to induce T-cell activation, providing a valuable tool for studying T-cell biology.
Caption: Workflow for a T-cell activation experiment.
Logical Relationship of Thy-1 Function
The diverse functions of Thy-1 are context-dependent, influenced by the cell type and interacting partners.
Caption: Thy-1 function varies by cell type.
By providing standardized protocols and a deeper understanding of the molecular pathways involved, this guide aims to enhance the reproducibility of experiments utilizing the Thy-1 (OX7) antibody, ultimately contributing to more robust and reliable scientific discoveries.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling SC-53116
This document provides immediate safety, handling, and disposal protocols for SC-53116, a Thy-1 (OX7) mouse monoclonal antibody. Although classified as non-hazardous with no Safety Data Sheet (SDS) required by the manufacturer, this guide outlines best practices based on the product's composition to ensure laboratory safety and maintain product integrity.
Product Composition and Safety Overview
This compound is supplied as a solution with the following components. The primary hazardous ingredient is sodium azide (B81097) at a low concentration, which serves as a preservative.
| Component | Concentration | Role | Key Safety Consideration |
| Mouse Monoclonal IgG1 | 200 µg/ml | Active Ingredient (Antibody) | Biological material; handle using aseptic techniques to prevent contamination. |
| Phosphate-Buffered Saline (PBS) | Diluent | Buffer | Generally non-hazardous. |
| Gelatin | 0.1% | Stabilizing Agent | Generally non-hazardous. |
| Sodium Azide | < 0.1% | Preservative | Acutely toxic at high concentrations. At this dilution, the primary risk is the formation of explosive metal azides if disposed of improperly.[1][2] |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required to prevent contamination of the product and ensure user safety.
-
Eye Protection : Wear safety glasses or goggles to protect against accidental splashes.[1][2]
-
Hand Protection : Nitrile gloves are required to prevent skin contact and to maintain the sterility of the antibody solution.[1][2]
-
Body Protection : A standard laboratory coat must be worn to protect against spills.[1]
Handling and Storage Protocols
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage or leakage.
-
Store the vial upright at 4°C as recommended by the manufacturer. DO NOT FREEZE.
General Handling:
-
Perform all handling procedures in a clean, designated workspace, such as a laminar flow hood or a clean bench, to maintain sterility.
-
Use sterile pipette tips and microcentrifuge tubes to prevent contamination of the stock solution.
-
Equilibrate the vial to room temperature before use if required for the experimental protocol.
-
After withdrawing the desired amount, securely cap the vial and promptly return it to 4°C storage.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
